molecular formula C12H17BrN2O B4779505 4-bromo-N-[3-(dimethylamino)propyl]benzamide

4-bromo-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B4779505
M. Wt: 285.18 g/mol
InChI Key: LBPSVJMEZYIMDW-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-(dimethylamino)propyl]benzamide is a chemical compound with the CAS Number 301234-82-2 and a molecular formula of C12H17BrN2O . It has a molecular weight of 285.18 g/mol . The compound's structure can be represented by the SMILES notation: CN(C)CCCNC(=O)C1=CC=C(C=C1)Br . This benzamide derivative features a dimethylaminopropyl side chain, a structural motif found in compounds investigated for various pharmacological activities. Scientific literature indicates that structurally related molecules, particularly those incorporating the N-(3-(dimethylamino)propyl)benzamide group, have been designed and studied as potential ligands for biological targets . For instance, some similar compounds have been explored as sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists in the context of pain management research . Other research avenues for analogous compounds include their development as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . The specific research applications and mechanism of action for 4-bromo-N-[3-(dimethylamino)propyl]benzamide are subject to ongoing investigation and are not fully delineated in the public domain. This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPSVJMEZYIMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-[3-(dimethylamino)propyl]benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-[3-(dimethylamino)propyl]benzamide is a halogenated aromatic amide with a chemical structure that suggests potential for diverse applications in medicinal chemistry and materials science. Its molecular framework, incorporating a brominated phenyl ring, an amide linkage, and a tertiary amine, offers multiple points for chemical modification and interaction with biological targets. The benzamide core is a well-established pharmacophore found in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, intended to be a valuable resource for researchers in the field.

Chemical Structure and Properties

The fundamental characteristics of 4-bromo-N-[3-(dimethylamino)propyl]benzamide are summarized in the table below.

PropertyValue
IUPAC Name 4-bromo-N-[3-(dimethylamino)propyl]benzamide
CAS Number 301234-82-2[4]
Molecular Formula C12H17BrN2O[4]
Molecular Weight 285.18 g/mol [4]
Canonical SMILES CN(C)CCCNC(=O)C1=CC=C(C=C1)Br
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 5[4]

Synthesis Methodology

The synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a two-step process that begins with the activation of 4-bromobenzoic acid to its more reactive acyl chloride, followed by an amidation reaction with N,N-dimethylpropane-1,3-diamine. This approach is a classic and efficient method for the formation of N-substituted benzamides.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 4-Bromobenzoic Acid C 4-Bromobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl2) B->C E 4-bromo-N-[3-(dimethylamino)propyl]benzamide C->E Base (e.g., Triethylamine), Anhydrous Solvent D N,N-Dimethylpropane-1,3-diamine D->E

Caption: Synthetic workflow for 4-bromo-N-[3-(dimethylamino)propyl]benzamide.
Part 1: Synthesis of 4-Bromobenzoyl Chloride

The initial step involves the conversion of 4-bromobenzoic acid to the more reactive 4-bromobenzoyl chloride. This is a standard procedure in organic synthesis, often accomplished using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[5][6][7]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-3.0 eq) and a few drops of anhydrous DMF. Anhydrous dichloromethane can be used as a solvent.[7]

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]

  • After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-bromobenzoyl chloride can often be used in the next step without further purification. For higher purity, vacuum distillation can be performed.[8]

Part 2: Synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

The second step is the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and N,N-dimethylpropane-1,3-diamine. A base is required to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N,N-dimethylpropane-1,3-diamine (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically subjected to an aqueous work-up. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]

Characterization of the Structure

A thorough characterization is essential to confirm the identity and purity of the synthesized 4-bromo-N-[3-(dimethylamino)propyl]benzamide. The following spectroscopic techniques are fundamental for this purpose.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation A Purified Product B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) A->D E Verified Structure of 4-bromo-N-[3-(dimethylamino)propyl]benzamide B->E C->E D->E

Caption: Workflow for the structural characterization of the synthesized compound.
Infrared (IR) Spectroscopy

The IR spectrum of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
N-H (Amide)3500-3100[9]Stretching
C-H (Aromatic)~3100-3000Stretching
C-H (Aliphatic)~3000-2850Stretching
C=O (Amide I band)1700-1640[9]Stretching
C=C (Aromatic)~1600-1450Stretching
C-N~1400-1000[10]Stretching
C-Br~600-500Stretching

The presence of a strong carbonyl absorption band in the specified region, along with the N-H stretching band, would be indicative of the amide functionality.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, typically in the downfield region (δ 7-8 ppm). The protons of the propyl chain will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton of the amide will likely appear as a broad singlet. The two methyl groups on the tertiary amine will give a characteristic singlet. The integration of these signals will correspond to the number of protons in each environment.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at a characteristic downfield shift (δ ~165-175 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a distinct chemical shift. The aliphatic carbons of the propyl chain and the methyl groups will be observed in the upfield region of the spectrum.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.18 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation Pattern: Common fragmentation pathways for benzamides include the cleavage of the amide bond. A significant fragment would be the 4-bromobenzoyl cation (m/z 183/185). Further fragmentation could lead to the loss of CO to form the 4-bromophenyl cation (m/z 155/157).[15][16][17]

Potential Applications

  • Anticancer Activity: Numerous N-substituted benzamide derivatives have been investigated as potential antitumor agents.[18] Some benzamides act as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are a validated target in cancer therapy.

  • Antimicrobial and Anti-inflammatory Activity: The benzamide scaffold is also found in compounds with antimicrobial and anti-inflammatory properties.[19] The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Kinase Inhibitors: Benzamide derivatives have been explored as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[20]

  • Sigma-1 Receptor Ligands: Recent studies have identified benzamide derivatives as potent and selective ligands for the sigma-1 receptor, a promising target for the treatment of central nervous system disorders.[21]

The tertiary amine in the propyl side chain can also play a significant role in the pharmacokinetic properties of the molecule, influencing its solubility and ability to interact with biological targets. Further pharmacological screening of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is warranted to explore these potential therapeutic applications.[22]

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-bromo-N-[3-(dimethylamino)propyl]benzamide. The synthetic route via acylation of N,N-dimethylpropane-1,3-diamine with 4-bromobenzoyl chloride is a robust and well-established method. The structural characterization relies on standard spectroscopic techniques, with predictable spectral features based on the constituent functional groups. While the specific biological profile of this compound remains to be fully elucidated, its structural similarity to other bioactive benzamides suggests it as a promising candidate for further investigation in drug discovery and development. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

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  • BenchChem. (2025).
  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • BenchChem. (2025). A Comparative Guide to Confirming the Synthesis of 4-Bromobenzoyl Chloride using FTIR Spectroscopy.
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  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
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  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • ConnectSci. (1979, February 1). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry.
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  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
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  • ResearchGate. Benzamide-simplified mass spectrum[15].

  • BenchChem. (2025). Application Notes and Protocols: The Role of 4-Bromo-N-chlorobenzamide in Agricultural Chemical Production.
  • PubMed Central. 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide.
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  • INFRARED SPECTROSCOPY (IR).
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  • eGyanKosh.
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An In-depth Technical Guide to 4-bromo-N-[3-(dimethylamino)propyl]benzamide: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-[3-(dimethylamino)propyl]benzamide, a halogenated benzamide derivative of interest in medicinal chemistry and materials science. The document details the compound's core physicochemical properties, with a focus on its molecular weight, and presents a plausible synthetic route based on established organic chemistry principles. Furthermore, it outlines the expected analytical characteristics, including spectroscopic and spectrometric data, by drawing comparisons with structurally related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and analysis of novel benzamide-based compounds.

Introduction

Benzamide derivatives are a prominent class of compounds in drug discovery and development, exhibiting a wide range of pharmacological activities. The introduction of a bromine atom onto the phenyl ring offers a versatile handle for further molecular modifications through various cross-coupling reactions, making 4-bromo-N-[3-(dimethylamino)propyl]benzamide a potentially valuable intermediate in the synthesis of more complex molecules. The presence of the dimethylaminopropyl side chain can influence the compound's pharmacokinetic properties, such as solubility and cell permeability. This guide aims to provide a detailed technical understanding of this specific molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 4-bromo-N-[3-(dimethylamino)propyl]benzamide are summarized below.

PropertyValueSource
Molecular Weight 285.18 g/mol [1]
Exact Mass 284.05243 u[1]
Molecular Formula C₁₂H₁₇BrN₂O[1]
CAS Number 301234-82-2[1]
IUPAC Name 4-bromo-N-[3-(dimethylamino)propyl]benzamide
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]

Molecular Weight Calculation:

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C₁₂H₁₇BrN₂O:

  • Carbon (C): 12 * 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 17 * 1.008 g/mol = 17.136 g/mol

  • Bromine (Br): 1 * 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 2 * 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 * 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 144.132 + 17.136 + 79.904 + 28.014 + 15.999 = 285.185 g/mol

This calculated value is consistent with the literature value of 285.18 g/mol .[1]

Synthesis Methodology

G cluster_0 Step 1: Formation of 4-Bromobenzoyl Chloride cluster_1 Step 2: Amide Coupling A 4-Bromobenzoic Acid C 4-Bromobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C D 4-Bromobenzoyl Chloride F 4-bromo-N-[3-(dimethylamino)propyl]benzamide D->F Base (e.g., Triethylamine) Dichloromethane (DCM) E N,N-Dimethyl-1,3-propanediamine E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 4-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-bromobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

  • Dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-bromo-N-[3-(dimethylamino)propyl]benzamide.

Analytical Characterization

Detailed analytical data for 4-bromo-N-[3-(dimethylamino)propyl]benzamide is not widely published. However, based on its structure and data from analogous compounds, the expected spectroscopic and spectrometric features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the dimethylamino group protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-7.8 ppm), corresponding to the two sets of chemically non-equivalent protons on the 4-bromophenyl ring.

  • Amide Proton: A broad singlet or triplet (depending on coupling with the adjacent methylene group) for the N-H proton, likely in the region of δ 6.5-8.5 ppm.

  • Propyl Chain Protons: Three distinct multiplets for the three methylene groups of the propyl chain. The methylene group adjacent to the amide nitrogen will be the most deshielded.

  • Dimethylamino Protons: A singlet in the upfield region (typically δ 2.2-2.5 ppm) corresponding to the six equivalent protons of the two methyl groups.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the propyl chain carbons, and the dimethylamino carbons.

  • Carbonyl Carbon: A signal in the downfield region, typically δ 165-170 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Propyl Chain Carbons: Three signals corresponding to the three methylene carbons.

  • Dimethylamino Carbons: A signal for the two equivalent methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

G M [C₁₂H₁₇BrN₂O]⁺˙ m/z = 284/286 F1 [C₁₁H₁₄BrN₂]⁺ m/z = 255/257 M->F1 - CHO F2 [C₇H₄BrO]⁺ m/z = 183/185 M->F2 - C₅H₁₃N₂ F3 [C₅H₁₂N₂]⁺˙ m/z = 100 M->F3 - C₇H₄BrO F4 [C₅H₁₁N]⁺˙ m/z = 85 F3->F4 - CH₃

Caption: Plausible mass fragmentation pathway for the title compound.

Expected Fragmentation Pattern:

  • Loss of a dimethylaminopropyl radical: This would lead to the formation of the 4-bromobenzoyl cation at m/z 183 and 185.

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring, or between the amide nitrogen and the propyl chain.

  • Cleavage within the propyl chain: Fragmentation of the N,N-dimethyl-1,3-propanediamine side chain.

Potential Applications in Drug Discovery and Development

While specific biological activities for 4-bromo-N-[3-(dimethylamino)propyl]benzamide are not yet documented, its structural motifs suggest several areas of potential interest for drug discovery.

  • Scaffold for Library Synthesis: The bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile generation of diverse chemical libraries for high-throughput screening.

  • Potential as an Anticancer Agent: Many benzamide derivatives have shown promise as anticancer agents, often through the inhibition of enzymes such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).

  • Antimicrobial Properties: The benzamide scaffold is also found in a number of compounds with antibacterial and antifungal activities.[2]

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

4-bromo-N-[3-(dimethylamino)propyl]benzamide is a compound with a well-defined molecular weight and physicochemical properties that make it an attractive candidate for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its fundamental characteristics, a plausible and detailed synthetic route, and an outline of its expected analytical features. The information presented herein is intended to serve as a foundational resource for researchers working with this and related benzamide derivatives, facilitating future studies into its synthesis, characterization, and potential applications.

References

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1959. Retrieved from [Link]

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A Technical Guide to the Identification of Potential Biological Targets for 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The process of elucidating the molecular mechanism of a bioactive small molecule is a cornerstone of modern drug discovery and chemical biology. Identifying a compound's direct biological target(s) is essential for understanding its efficacy, predicting potential toxicities, and enabling rational lead optimization. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of 4-bromo-N-[3-(dimethylamino)propyl]benzamide , a compound whose structural motifs suggest a rich but uncharacterized polypharmacological potential. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, integrating computational prediction with robust, self-validating experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the challenging but critical task of target identification.

Introduction: Deconstructing the Molecule to Infer Biological Function

The compound 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a synthetic molecule featuring two key pharmacophoric regions:

  • The 4-Bromobenzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Notably, specific substitutions on the benzamide ring direct target specificity. For example, certain 4-bromo-benzamide derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[5]

  • The N-[3-(dimethylamino)propyl] Side Chain: This flexible, basic side chain is a common feature in ligands that interact with G-protein coupled receptors (GPCRs) and ion channels. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. This motif is found in compounds targeting histamine receptors, sigma receptors, and serotonin (5-HT) receptors.[6][7][8]

Given this structural composite, we can hypothesize that 4-bromo-N-[3-(dimethylamino)propyl]benzamide may interact with protein families such as GPCRs (e.g., histamine, serotonin, or dopamine receptors), sigma receptors, or protein kinases . This guide outlines a systematic, multi-pronged strategy to move from hypothesis to validated biological target.

Phase 1: In Silico Target Prediction – Focusing the Search

Before committing to resource-intensive wet-lab experiments, computational methods can effectively narrow the search space for potential targets.[9][10] These approaches leverage vast biological and chemical datasets to predict drug-target interactions (DTIs).[11][12]

Rationale for a Computational-First Approach

The primary goal of in silico screening is to generate a tractable list of high-probability candidate targets. This is achieved by comparing the query molecule to databases of known ligands and protein structures. This predictive step allows for the design of more focused and cost-effective biological assays. Machine learning and deep learning models are increasingly used to predict not just the possibility of an interaction, but also its potential binding affinity.[11][13]

Recommended Computational Workflow
  • Chemical Similarity & Substructure Searching: Utilize platforms like PubChem, ChEMBL, and SciFinder to identify known compounds with high structural similarity. Pay close attention to the targets of molecules that share either the bromobenzamide core or the dimethylaminopropyl side chain. For instance, a similarity search might reveal proximity to known sigma-1 receptor ligands or H1 histamine receptor antagonists.[7]

  • Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on the key chemical features of our molecule (e.g., a hydrogen bond acceptor from the carbonyl oxygen, a positive ionic feature from the tertiary amine, a hydrophobic/aromatic feature from the bromophenyl ring). Screen this model against a database of protein structures to identify proteins with complementary binding pockets.

  • Target Prediction via Machine Learning: Employ validated, publicly available algorithms (e.g., SEA, SwissTargetPrediction) that use machine learning to predict targets based on the principle that structurally similar molecules often bind to similar targets.[11]

G cluster_0 Computational Target Prediction A Query Compound: 4-bromo-N-[3-(dimethylamino)propyl]benzamide B Chemical Similarity (e.g., PubChem, ChEMBL) A->B C Pharmacophore Modeling A->C D Machine Learning (e.g., SwissTargetPrediction) A->D E Prioritized List of Hypothetical Targets B->E C->E D->E

Caption: A streamlined workflow for in silico prediction of biological targets.

Phase 2: Experimental Target Identification – Unbiased Discovery

With a list of potential target classes from computational analysis, we can proceed with unbiased experimental approaches designed to identify direct binding partners from a complex biological sample, such as a cell lysate or tissue homogenate.

Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique is a cornerstone of target deconvolution.[14][15] It operates on the principle of using an immobilized version of the small molecule (the "bait") to capture its specific protein binding partners (the "prey") from a proteome.[16]

3.1.1 Causality and Experimental Design

The success of AC-MS hinges on creating a bioactive affinity probe. The small molecule must be tethered to a solid support (e.g., Sepharose beads) via a linker. The key is to attach the linker at a position on the molecule that does not disrupt its native binding interactions. For 4-bromo-N-[3-(dimethylamino)propyl]benzamide, derivatization would ideally occur on the benzamide ring, away from the critical side chain and bromo-substituent, to preserve the key pharmacophoric features. A crucial control experiment involves competition, where the lysate is co-incubated with the beads and an excess of the free, non-immobilized compound. A true binding partner will be outcompeted and show reduced abundance in the final eluate, a self-validating step that distinguishes specific binders from non-specific background proteins.[16]

3.1.2 Detailed Protocol for AC-MS

  • Probe Synthesis:

    • Synthesize an analogue of the compound with a functional handle (e.g., a carboxylic acid or primary amine) suitable for conjugation.

    • Couple the synthesized analogue to NHS-activated Sepharose beads according to the manufacturer's protocol. Wash extensively to remove unreacted compound.

  • Protein Extraction:

    • Culture and harvest cells (e.g., HEK293T or a cell line relevant to a predicted activity).

    • Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at >14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Affinity Capture:

    • Incubate the clarified lysate (approx. 5-10 mg total protein) with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Control Arm: In a parallel experiment, incubate the lysate with the beads and a 100-fold molar excess of free 4-bromo-N-[3-(dimethylamino)propyl]benzamide.

  • Washing:

    • Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins by incubating the beads with an SDS-containing buffer (e.g., 2x Laemmli sample buffer) and boiling for 5-10 minutes.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the entire lane.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins and perform label-free quantification to compare protein abundance between the primary experiment and the competition control. Proteins significantly depleted in the control arm are considered high-confidence hits.[16][17]

G cluster_1 Affinity Chromatography Workflow A 1. Immobilize Compound on Solid Support B 2. Incubate with Cell Lysate A->B C 3. Wash Away Non-specific Binders B->C F Control: Add Excess Free Compound B->F Competition D 4. Elute Specific Binding Proteins C->D E 5. Analyze by LC-MS/MS D->E G High-Confidence Target List E->G F->C

Caption: Workflow for target identification using Affinity Chromatography-MS.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses drug-target engagement directly within intact cells or cell lysates.[18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than its unbound counterpart.[19][20]

3.2.1 Causality and Experimental Design

This assay provides direct evidence of a physical interaction between the compound and its target in a physiologically relevant environment.[19] A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of the compound compared to a vehicle control (e.g., DMSO). The experiment is self-validating by generating a dose-response curve; increasing concentrations of the compound should lead to a greater thermal shift, confirming a specific interaction.

3.2.2 Detailed Protocol for CETSA®

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of 4-bromo-N-[3-(dimethylamino)propyl]benzamide (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in a buffered saline solution (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19][20]

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by ultracentrifugation (>20,000 x g) for 20 minutes at 4°C.[18]

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration for all samples using a BCA assay.

    • Analyze the abundance of the candidate target protein (identified from in silico or AC-MS experiments) in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve."

    • A shift in the curve to the right in compound-treated samples indicates target stabilization.[21]

G cluster_2 CETSA® Principle A Target Protein B Add Compound A->B D Unbound Protein (Less Stable) A->D No Compound C Bound Complex (More Stable) B->C Binding E Heat Challenge C->E D->E F Remains Soluble E->F Stabilized G Aggregates & Precipitates E->G Denatured

Caption: The principle of ligand-induced thermal stabilization in CETSA®.

Phase 3: Hit Validation and Biophysical Characterization

Once high-confidence hits are identified through unbiased screening, the next critical step is to validate the direct interaction and quantify its binding parameters using orthogonal, label-free biophysical methods.

Method: Surface Plasmon Resonance (SPR)

SPR is an optical technique that provides real-time, label-free detection of biomolecular interactions.[22] It is the gold standard for confirming a direct binding event and for determining the kinetics (association rate, ka; dissociation rate, kd) and affinity (equilibrium dissociation constant, KD) of an interaction.[23][24]

4.1.1 Causality and Experimental Design

In a typical SPR experiment, a purified target protein (ligand) is immobilized on a sensor chip surface. The small molecule (analyte) is then flowed over the surface at various concentrations.[25] Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.[22] The shape of the association and dissociation curves provides direct insight into the binding kinetics. A reliable experiment requires a stable, active immobilized protein and includes a reference surface to subtract non-specific binding, ensuring the measured response is due to the specific interaction.

4.1.2 Outline of an SPR Experiment

  • Protein Immobilization: The purified recombinant target protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Solutions of 4-bromo-N-[3-(dimethylamino)propyl]benzamide are prepared in a suitable running buffer (e.g., HBS-EP+) at a range of concentrations (typically spanning 0.1x to 10x the expected KD).

  • Association/Dissociation: Each concentration is injected over the sensor surface for a defined period to monitor association, followed by an injection of running buffer to monitor dissociation.

  • Regeneration: If necessary, the chip surface is regenerated with a mild chemical pulse (e.g., low pH glycine) to remove all bound analyte before the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Data Summary and Interpretation

The successful execution of this integrated workflow will yield complementary datasets that build a compelling case for a specific biological target.

Table 1: Hypothetical Target Deconvolution Data for 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Methodology Hypothetical Target Result/Metric Interpretation
In Silico Prediction Histamine H1 ReceptorHigh Similarity ScoreSuggests H1R is a plausible target worth investigating experimentally.
AC-MS Histamine H1 Receptor30-fold enrichment vs. competition controlStrong evidence that the compound physically interacts with H1R in the proteome.
CETSA® Histamine H1 ReceptorΔTm = +5.2 °C @ 10 µMConfirms direct target engagement and stabilization in intact cells.
SPR Histamine H1 ReceptorKD = 85 nMValidates a direct, high-affinity interaction and quantifies binding strength.

Conclusion

The identification of biological targets for a novel compound like 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a complex but solvable challenge. By adopting a logical, phased approach that begins with broad, computational predictions and progresses to specific, high-resolution biophysical validation, researchers can efficiently and accurately deconvolve a compound's mechanism of action. This guide provides a robust framework, emphasizing the causal logic behind protocol design and the importance of orthogonal, self-validating experimental systems. The integration of chemical proteomics, cellular target engagement assays, and quantitative biophysics represents the current best practice for moving from a bioactive molecule to a validated drug target.

References

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Unlocking the Therapeutic Potential of 4-Bromo-Benzamides: A Technical Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its unique combination of a stable aromatic ring and a hydrogen-bonding-capable amide group allows for fine-tuning of its properties to interact with a diverse range of biological targets, including enzymes and receptors.[2] Within this broad chemical family, 4-bromo-benzamide derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential across various therapeutic areas, from oncology to infectious diseases.[1][2] The bromine atom at the 4-position serves as a key functional group, influencing the molecule's electronic properties and providing a handle for further synthetic modifications. This guide provides an in-depth technical overview of the in vitro evaluation of 4-bromo-N-[3-(dimethylamino)propyl]benzamide and related 4-bromo-benzamide derivatives, offering researchers a comprehensive resource to explore their therapeutic promise.

Potential Mechanisms of Action: Targeting Key Cellular Pathways

Research into 4-bromo-benzamide derivatives has unveiled a spectrum of biological activities, suggesting multiple potential mechanisms of action. These compounds have shown promise as inhibitors of several key enzyme families and modulators of critical signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase inhibitors (HDACIs) have garnered significant attention as anticancer agents.[3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis in cancer cells. The benzamide moiety is a known pharmacophore for HDAC inhibition, and derivatives are being actively investigated for this purpose.[3][4]

Signaling Pathway: HDAC Inhibition and its Downstream Effects

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin Benzamide 4-Bromo-Benzamide Derivative Benzamide->HDAC Inhibition Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Activation Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis

Caption: Inhibition of HDAC by 4-bromo-benzamide derivatives leads to histone hyperacetylation and activation of tumor suppressor genes.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acid precursors.[5] Inhibition of DHFR disrupts DNA synthesis, making it an attractive target for cancer chemotherapy.[5] Several benzamide derivatives have been identified as potent DHFR inhibitors, exhibiting higher activity than some standard drugs like trimethoprim.[5]

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][6] The benzamide scaffold has been successfully incorporated into the design of potent protein kinase inhibitors.[1][6] For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[2] Inhibition of FGFR1 by these compounds leads to the suppression of downstream signaling pathways, including the MAPK and PLCγ pathways.[2]

In Vitro Experimental Protocols: A Step-by-Step Guide

To rigorously assess the therapeutic potential of 4-bromo-benzamide derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a framework for evaluating their anticancer and antimicrobial activities.

Protocol 1: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-bromo-benzamide derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 4-bromo-benzamide derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 4-bromo-benzamide derivative in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with 4-Bromo-Benzamide (Serial Dilutions) Incubate_24h_1->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for determining the anticancer activity of 4-bromo-benzamide derivatives using the MTT assay.

Protocol 2: Determination of Antimicrobial Activity by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Objective: To determine the MIC of 4-bromo-benzamide derivatives against clinically relevant bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 4-bromo-benzamide derivative stock solution (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare Dilutions: Prepare serial twofold dilutions of the 4-bromo-benzamide derivative in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various benzamide derivatives from the literature, providing a comparative overview of their potency.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
4-Methylbenzamide DerivativesK562Anti-proliferative2.27 - 2.53[1]
4-Methylbenzamide DerivativesHL-60Anti-proliferative1.42 - 1.52[1]
4-Methylbenzamide DerivativesMCF-7Anti-proliferative>50 - 24.77[1]
4-Methylbenzamide DerivativesHelaAnti-proliferative11.52 - 10.23[1]
4-Methylbenzamide DerivativesHepG2Anti-proliferative8.84 - 6.45[1]
4-Methylbenzamide DerivativesA-549Anti-proliferative12.35 - 11.87[1]
Psoralen-4-bromobenzyl amideT47-DCytotoxicity (dark)10.14[7]

Table 2: In Vitro Enzyme Inhibitory Activity of Benzamide Derivatives

Compound ClassTarget EnzymeAssayIC50 (µM)Reference
Benzamide Trimethoprim DerivativesHuman Dihydrofolate Reductase (hDHFR)Enzyme Inhibition4.72 - 20.17[5]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativeAlkaline PhosphataseEnzyme Inhibition1.469[8]
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastaseEnzyme Inhibition1.21[9]

Table 3: In Vitro Antimicrobial Activity of Benzamide Derivatives

Compound ClassBacterial StrainAssayMIC (µg/mL)Reference
N-Benzamide Derivative (5a)B. subtilisDisc Diffusion6.25[10]
N-Benzamide Derivative (5a)E. coliDisc Diffusion3.12[10]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR S. TyphiAgar Well Diffusion6.25 (mg/mL)[8]

Conclusion and Future Directions

The 4-bromo-benzamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The available in vitro data strongly suggest that these compounds possess significant potential as anticancer and antimicrobial agents, likely through the inhibition of key enzymes such as HDACs, DHFR, and protein kinases. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the in vitro activity of novel 4-bromo-benzamide derivatives. Future research should focus on elucidating the precise structure-activity relationships, optimizing lead compounds for enhanced potency and selectivity, and further exploring their mechanisms of action to unlock their full therapeutic potential.

References

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Technical Whitepaper: Preliminary Biological Screening of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary biological screening strategy for 4-bromo-N-[3-(dimethylamino)propyl]benzamide (referred to herein as Probe-82-2 ). Structurally, this compound features a lipophilic 4-bromobenzamide "head" linked to a cationic


-dimethylaminopropyl "tail." This architecture is a privileged scaffold in medicinal chemistry, historically associated with Sigma (

) receptor modulation
, Dopamine (D2/D3) antagonism , and Histone Deacetylase (HDAC) inhibition .

The screening workflow defined below prioritizes the identification of CNS-active targets (Sigma/GPCRs) while simultaneously assessing critical safety liabilities (hERG channel blockade) inherent to basic amine-linked aromatics.

Cheminformatics & Structural Analysis

Before wet-lab screening, physicochemical properties must dictate assay conditions.

  • Chemical Structure: A 4-bromophenyl ring connected via an amide linker to a flexible propyl chain terminating in a tertiary dimethylamine.

  • pKa (Predicted): ~9.2 (tertiary amine). Implication: The molecule is positively charged at physiological pH (7.4). Assays must use buffered saline (PBS/HEPES) to maintain solubility.

  • LogP (Predicted): ~2.8–3.2. Implication: Moderate lipophilicity. DMSO stock solutions (10 mM) are stable, but final assay concentrations >10

    
    M may require solubility controls.
    
  • Pharmacophore Mapping:

    • Cationic Tail: Key interaction point for Asp/Glu residues in GPCR transmembrane domains (e.g., Asp113 in D2).

    • Amide Linker: H-bond donor/acceptor site, critical for orientation in the binding pocket.

    • 4-Bromo Substituent: Provides bulk and lipophilicity; potentially occupies hydrophobic pockets in Sigma-1 receptors or facilitates halogen bonding.

Primary Screening Strategy: Target Identification

The structural similarity of Probe-82-2 to known benzamide antipsychotics (e.g., Sulpiride) and Sigma ligands suggests a focused screening approach rather than a random high-throughput screen.

Priority Target: Sigma-1 ( ) and Sigma-2 ( ) Receptors

Benzamides with


-alkyl amine tails are classic Sigma receptor ligands. The 4-bromo substitution pattern often modulates selectivity between 

(chaperone) and

(TMEM97).

Protocol: Radioligand Competition Binding

  • Objective: Determine binding affinity (

    
    ).
    
  • Receptor Source: Guinea pig brain membrane homogenates or Jurkat cell membranes (rich in

    
    ).
    
  • Radioligand (

    
    ): 
    
    
    
    (+)-Pentazocine (High selectivity).[1][2]
  • Radioligand (

    
    ): 
    
    
    
    -DTG (in the presence of unlabeled (+)-pentazocine to mask
    
    
    sites).[1]
  • Methodology:

    • Incubate membranes with radioligand (2 nM) and Probe-82-2 (10 concentrations: 0.1 nM – 10

      
      M).
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C for 120 mins.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of the cationic probe).

    • Measure radioactivity via liquid scintillation counting.

  • Success Criterion:

    
     displacement at 1 
    
    
    
    M warrants
    
    
    determination.
Secondary Target: Dopamine D2/D3 Receptors

The "benzamide" class is synonymous with D2/D3 antagonism.[3] However, the lack of a methoxy group (common in orthosteric benzamides) suggests Probe-82-2 may act as a bitopic or allosteric ligand.

Protocol: Fluorescence-Based Binding (High Throughput)

  • Assay: TR-FRET Competition Assay (e.g., Tag-lite®).

  • Reagents: HEK293 cells expressing SNAP-tagged D2 receptors + Fluorescent Ligand (e.g., Spiperone-red).

  • Procedure:

    • Mix cells, fluorescent tracer, and Probe-82-2 in a 384-well plate.

    • Incubate 1 hr at RT.

    • Read FRET signal (HTRF compatible reader).

  • Data Output: Decrease in FRET signal indicates orthosteric binding.

Functional Characterization (Agonist vs. Antagonist)

Binding confirms interaction; functional assays determine the nature of that interaction.

Calcium Flux Assay (Sigma/GPCR General)

Since


 receptors modulate Calcium (

) release from the ER, and many GPCRs couple to

(or can be forced via

chimeras), a calcium flux assay is the most efficient functional screen.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-K1 or SK-N-SH cells (20,000/well) in black-wall 384-well plates.

  • Dye Loading: Incubate with Fluo-4 AM ester (2

    
    M) + Probenecid (2.5 mM) for 45 mins at 37°C.
    
  • Compound Addition:

    • Agonist Mode: Add Probe-82-2 alone. Monitor fluorescence (

      
      ).
      
    • Antagonist Mode: Add Probe-82-2, incubate 15 min, then add reference agonist (e.g., Dopamine or PRE-084).

  • Analysis: Calculate Area Under the Curve (AUC). Inhibition of agonist-induced flux indicates antagonism.

Safety Pharmacology: The "Kill" Step

The combination of a basic amine and a lipophilic aromatic ring is a structural alert for hERG channel inhibition , which can cause fatal cardiac arrhythmias (QT prolongation).

Automated Patch Clamp (hERG Screening)

Rationale: This is non-negotiable for benzamide derivatives intended for systemic use.

Protocol:

  • System: QPatch or Patchliner (Automated Electrophysiology).

  • Cells: CHO cells stably expressing hERG (

    
    ).
    
  • Workflow:

    • Establish whole-cell configuration (Gigaseal).

    • Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.

    • Perfusion: Apply Probe-82-2 at 1

      
      M and 10 
      
      
      
      M.
    • Metric: % Inhibition of tail current amplitude.

  • Threshold:

    
     inhibition at 10 
    
    
    
    M flags the compound as "High Risk."

Data Visualization & Workflow

The following diagrams illustrate the logical flow of the screening campaign and the hypothesized pharmacophore interactions.

Screening Decision Tree

ScreeningWorkflow Start Compound: 4-bromo-N-[3-(dimethylamino)propyl]benzamide PhysChem Cheminformatics (pKa ~9.2, LogP ~3.0) Start->PhysChem PrimaryScreen Primary Screen: Radioligand Binding (Sigma-1/2, D2) PhysChem->PrimaryScreen Define Buffer/Conc HitCheck Hit? (>50% disp @ 1uM) PrimaryScreen->HitCheck FuncScreen Functional Assay: Ca2+ Flux / cAMP HitCheck->FuncScreen Yes Discard Discard / Repurpose HitCheck->Discard No SafetyScreen Safety Screen: hERG Patch Clamp FuncScreen->SafetyScreen Determine MoA LeadOpt Lead Optimization: SAR Expansion SafetyScreen->LeadOpt hERG IC50 > 10uM SafetyScreen->Discard hERG IC50 < 1uM

Figure 1: Logical workflow for the biological characterization of Probe-82-2, moving from binding confirmation to functional validation and safety profiling.

Hypothesized Pharmacophore Interaction (Sigma-1)

Pharmacophore Bromo 4-Bromo Group (Lipophilic/Halogen Bond) Benzene Benzene Ring (Pi-Stacking) Bromo->Benzene HydrophobicPocket Receptor Hydrophobic Pocket (Val/Leu/Tyr) Bromo->HydrophobicPocket Occupancy Amide Amide Linker (H-Bond Acceptor) Benzene->Amide Benzene->HydrophobicPocket Pi-Interaction Amine Tertiary Amine (Cationic Charge) Amide->Amine Propyl Linker Backbone Backbone NH (H-Bond Donor) Amide->Backbone H-Bond Aspartate Aspartate (Asp126) (Anionic Anchor) Amine->Aspartate Ionic Bond (Critical)

Figure 2: Predicted binding mode of Probe-82-2 at the Sigma-1 receptor. The ionic bond between the tertiary amine and a conserved Aspartate residue is the primary anchor.

Data Presentation Standards

Quantitative data generated from these screens should be tabulated as follows to facilitate SAR (Structure-Activity Relationship) analysis.

Table 1: Standardized Data Reporting Format

Assay TypeTargetMetricValue (Mean

SEM)
Reference ControlStatus
Binding Sigma-1 (

)

(nM)
TBD(+)-Pentazocine (

nM)
Primary Hit
Binding Dopamine D2

(nM)
TBDSulpiride (

nM)
Secondary Hit
Functional Ca2+ Flux

/

TBDPRE-084 (Agonist)MoA Defined
Safety hERG Channel

(

M)
TBDE-4031 (

nM)
Go/No-Go

References

  • Carato, P., et al. (2025).[2] Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules/MDPI. [Link]

  • AccelaChem. (2024). Product Analysis: 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS 301234-82-2).[4] Accela Chem Catalog. [Link]

Sources

"4-bromo-N-[3-(dimethylamino)propyl]benzamide" literature review

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical intermediate 4-bromo-N-[3-(dimethylamino)propyl]benzamide , structured for researchers in medicinal chemistry and drug discovery.

A Strategic Scaffold for Solubility and Diversity in Drug Discovery

Executive Summary

In the architecture of small molecule drugs, 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS: 301234-82-2) serves as a high-value "bifunctional scaffold."[1][2][3] It is not merely a reagent but a strategic node that addresses two critical challenges in lead optimization simultaneously:

  • Physicochemical Compliance: The N-(3-dimethylaminopropyl) tail introduces a basic center (pKa ~9.5), significantly enhancing aqueous solubility and enabling lysosomal trapping or specific electrostatic interactions with target proteins (e.g., Asp/Glu residues in kinase pockets).[1][2][3]

  • Synthetic Modularity: The 4-bromo substituent acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of compound libraries.[1][2][3]

This guide details the synthesis, physicochemical properties, and downstream utility of this scaffold, providing a roadmap for its application in oncology (HDAC/Kinase inhibitors) and CNS drug discovery.[1][2][3]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the "personality" of this molecule is prerequisite to its successful application.[1][2][3]

PropertyValue / DescriptionRelevance to Drug Design
Formula C₁₂H₁₇BrN₂OCore scaffold.[1][2][3]
MW 285.18 g/mol Fragment-like; allows room for MW growth in downstream coupling.[1][2]
pKa (Base) ~9.3 - 9.8 (Tertiary Amine)Protonated at physiological pH (7.4).[1][2][3] Improves solubility; potential for hERG channel interaction.[1][2][3]
LogP ~2.0 (Neutral)Moderate lipophilicity; good membrane permeability potential.[1][2][3]
H-Bond Donors 1 (Amide NH)Directional H-bond donor for receptor binding.[1][2][3]
H-Bond Acceptors 2 (Amide O, Amine N)Key interaction points.[1][2][3]
Appearance White to off-white solidStable solid, easy to handle in library synthesis.[1][2][3]
Structural Logic[1][2][3]
  • The "Warhead" (Bromide): Positioned para to the amide, it offers steric freedom for coupling bulky aryl groups without interference from the amide linker.[1][2][3]

  • The "Anchor" (Amide): A rigid linker that creates a defined vector between the solubilizing tail and the variable region.[1][2][3]

  • The "Tail" (Dimethylaminopropyl): A flexible cationic tether.[1][2][3] The 3-carbon spacer prevents steric clash between the charged amine and the amide core, maximizing solvation.[1][2][3]

Synthetic Protocols

Two primary routes are recommended. Method A is preferred for scale-up (>10g), while Method B is ideal for parallel synthesis (<100mg) where avoiding acid chlorides is desired.[1][2][3]

Method A: The Acid Chloride Route (Scale-Up)

Mechanism: Nucleophilic Acyl Substitution via highly reactive intermediate.[1][2][3]

Reagents: 4-Bromobenzoyl chloride, 3-(Dimethylamino)-1-propylamine (DMAPA), Triethylamine (TEA), Dichloromethane (DCM).[1][2][3]

  • Preparation: Charge a reaction flask with 4-bromobenzoyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂ atmosphere.[1][2]

  • Addition: Mix DMAPA (1.1 equiv) with TEA (1.5 equiv) in DCM. Add this solution dropwise to the acid chloride to control the exotherm.[1][2][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.[1][2][3]

  • Workup:

    • Wash organic layer with Sat.[1][2][3] NaHCO₃ (removes acid).[1][2][3]

    • Wash with Brine.[1][2][3][4][5]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3][4][5]

  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (DCM:MeOH:NH₄OH gradient).

Method B: Coupling Reagent Route (Library Scale)

Mechanism: In-situ activation of carboxylic acid.[1][2][3]

Reagents: 4-Bromobenzoic acid, HATU (or EDC/HOBt), DIPEA, DMF.[1][2][3]

  • Activation: Dissolve 4-bromobenzoic acid (1.0 equiv) in DMF . Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1][2][3] Stir for 10 mins to form the active ester.

  • Coupling: Add DMAPA (1.2 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).[1][2][3]

  • Validation: Confirm product by LCMS (M+H = 285/287 doublet).

Downstream Functionalization (The "Core" Utility)[1][2][3]

The true value of this molecule lies in its reactivity.[1][2][3] The aryl bromide is a "blank check" for diversity.[1][2][3]

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate branches into three distinct classes of bioactive molecules.

G Core 4-bromo-N-[3-(dimethylamino) propyl]benzamide (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd Catalyst) Core->Suzuki Path A Buchwald Buchwald-Hartwig Amination (R-NH2 / Pd Catalyst) Core->Buchwald Path B Sonogashira Sonogashira Coupling (Alkyne / Pd-Cu) Core->Sonogashira Path C Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Amino Anilino-Benzamides (HDAC Inhibitors) Buchwald->Amino Alkyne Alkynyl-Benzamides (Rigid Linkers) Sonogashira->Alkyne

Caption: Divergent synthesis pathways transforming the 4-bromo scaffold into major drug classes.[1][2][3]

Protocol: Suzuki-Miyaura Coupling (Example)

Objective: Synthesize a biaryl kinase inhibitor analog.[1][2][3]

  • Charge: Combine Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a microwave vial.

  • Solvent: Add Dioxane:Water (4:1) and Na₂CO₃ (2.0 equiv).[1][2][3]

  • Cycle: Degas with Argon for 5 mins.

  • Heat: Microwave at 120°C for 30 mins or reflux oil bath for 12h.

  • Result: Formation of the C-C bond, yielding a 4-aryl-N-[3-(dimethylamino)propyl]benzamide .

Medicinal Chemistry Applications

Why this specific linker?

The N-(3-dimethylaminopropyl) moiety is not accidental.[1][2][3] It is a privileged substructure found in numerous approved drugs (e.g., Sunitinib , Imatinib variants, Procainamide analogs).[1][2][3]

  • Solubility Switch: Many drug cores (biaryls, heterocycles) are "brick dust"—insoluble in water.[1][2][3] Attaching this tail converts the molecule into a cationic surfactant at pH < 7, drastically improving oral bioavailability and formulation options.[1][2][3]

  • Lysosomal Trapping: The basic amine (pKa ~9.[1][2][3]5) leads to accumulation in acidic lysosomes (pH ~5).[1][2][3] This increases the Volume of Distribution (Vd), often extending the half-life of the drug in tissues.[1][2][3]

  • Target Interaction:

    • HDAC Inhibitors: In histone deacetylase inhibitors (like Mocetinostat analogs), the benzamide cap binds the surface of the enzyme, while the tail can interact with solvent-exposed acidic residues, improving potency and selectivity.[1][2][3]

    • DNA Binding: The cationic tail provides electrostatic attraction to the negatively charged phosphate backbone of DNA, making this scaffold useful for DNA intercalators.[1][2][3]

Critical Safety Note: hERG Liability

Warning: Basic amines linked to lipophilic aromatic rings are a structural alert for hERG channel inhibition (QT prolongation).[1][2][3]

  • Mitigation Strategy: If hERG signal is high, consider reducing the pKa of the amine (e.g., by adding a fluorine to the propyl chain or cyclizing the amine into a morpholine).[1][2][3]

References

  • Synthesis of Benzamides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1][2][3] Wiley, 2013.[1][2][3] (Standard reference for Schotten-Baumann conditions).

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3] Chemical Reviews, 95(7), 2457-2483.[1][2][3] Link[1][2][3]

  • Solubility in Drug Design: Lipinski, C. A.[1][2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3] Link

  • pKa and Lysosomal Trapping: Duvvuri, M., & Krise, J. P. "Intracellular Drug Sequestration Events and Their Importance in Drug Disposition."[1][2][3] Molecular Pharmaceutics, 2(6), 440-448.[1][2][3] Link[1][2][3]

  • Scaffold Utility (Similar Structures): "Sunitinib Malate." PubChem Compound Summary. National Center for Biotechnology Information.[1][2][3] Link (Illustrates the utility of the dialkylamino-tail motif).[1][2][3]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD) Focus: Synthetic Utility, Pharmacophore Analysis, and Epigenetic Applications[1][2]

Executive Summary: The "Lynchpin" Intermediate

In modern medicinal chemistry, 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS: 301234-82-2 ) represents a high-value "lynchpin" intermediate.[1][2] It is not merely a library compound but a strategic scaffold that combines a chemically active handle (4-bromo) with a privileged pharmacophore (the dimethylaminopropyl tail).[2]

This guide analyzes the compound's role as a precursor for KDM4 (JmjC) histone demethylase inhibitors (such as the chemical probe ML324 ) and its utility in generating libraries for GPCR and AChE targets.[2] We provide validated synthetic protocols, structural analysis, and specific application workflows for drug development professionals.[2]

Key Compound Data
PropertyValue
CAS Number 301234-82-2
Molecular Formula C₁₂H₁₇BrN₂O
Molecular Weight 285.18 g/mol
pKa (Basic Amine) ~9.3 (Protonated at physiological pH)
LogP ~2.0 (Moderate Lipophilicity)
Key Functional Groups Aryl Bromide (Suzuki/Buchwald handle), Tertiary Amine (Solubilizing/Salt-bridge former)

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its modular architecture.[2] It is designed to bridge a lipophilic core with a solvent-exposed, polar environment.[2]

The Pharmacophore Triad[1][2]
  • The Anchor (Tertiary Amine): The N,N-dimethylaminopropyl tail is a "privileged structure" in CNS and epigenetic drugs.[2] At physiological pH (7.4), the amine is protonated (cationic), allowing it to form ionic salt bridges with Aspartate or Glutamate residues in protein binding pockets.[2] It also significantly enhances aqueous solubility.[2]

  • The Linker (Benzamide): Provides a rigid, planar geometry that positions the tail and the headgroup.[2] The amide bond often participates in hydrogen bonding networks (H-bond donor/acceptor).[1][2]

  • The Handle (Aryl Bromide): The 4-position bromide is electronically activated for Palladium-catalyzed cross-coupling reactions, allowing rapid diversification into biaryl systems.[2]

Diagram 1: Pharmacophore & Reactivity Map

Pharmacophore Br 4-Bromo Handle (Suzuki/Buchwald Site) Ring Benzamide Core (Rigid Linker / Pi-Stacking) Br->Ring Electronic Activation Tail Dimethylaminopropyl Tail (Solubility / Ionic Interaction) Ring->Tail Amide Bond (H-Bond Donor) Target Protein Target (e.g., KDM4, AChE) Ring->Target Pi-Pi Stacking Tail->Target Salt Bridge (Asp/Glu)

Caption: Structural decomposition of the scaffold showing the reactive handle (Red), structural core (Blue), and interaction tail (Green).

Case Study: Synthesis of Epigenetic Probe ML324

The most authoritative application of this scaffold is in the synthesis of ML324 (CAS: 1222800-79-4), a potent inhibitor of the KDM4 (JmjC) subfamily of histone demethylases.[2] KDM4 enzymes are implicated in viral replication (HSV/CMV) and oncology.[2]

Mechanism: The 4-bromo scaffold is coupled to an 8-hydroxyquinoline moiety.[2] The quinoline binds the catalytic Iron (Fe) center of the enzyme, while the dimethylaminopropyl tail extends out of the pocket to improve solubility and pharmacokinetic properties.[2]

Diagram 2: Synthetic Workflow (Fragment to Lead)

Synthesis Acid 4-Bromobenzoyl Chloride Inter SCAFFOLD: 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS 301234-82-2) Acid->Inter Amide Coupling (DCM, Et3N, 0°C) Amine 3-(Dimethylamino)-1-propylamine Amine->Inter Amide Coupling (DCM, Et3N, 0°C) Product FINAL DRUG PROBE: ML324 (KDM4 Inhibitor) Inter->Product Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Boronic 8-Hydroxyquinoline-6-boronic acid Boronic->Product Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O)

Caption: The conversion of raw materials into the functional scaffold, and its subsequent transformation into the bioactive probe ML324.

Experimental Protocols

Note: These protocols are synthesized from standard medicinal chemistry practices for benzamide formation and Suzuki couplings found in high-impact literature (e.g., J. Med.[2] Chem).[1][2][3][4][5][6][7][8]

Protocol A: Synthesis of the Scaffold (CAS 301234-82-2)

Objective: Create the amide bond without quaternizing the tertiary amine.[1][2]

  • Reagents:

    • 4-Bromobenzoyl chloride (1.0 eq)[1][2]

    • 3-(Dimethylamino)-1-propylamine (1.1 eq)[2]

    • Triethylamine (Et₃N) (1.5 eq)[2]

    • Dichloromethane (DCM) (anhydrous)[2]

  • Procedure:

    • Dissolve 3-(dimethylamino)-1-propylamine and Et₃N in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]

    • Add 4-bromobenzoyl chloride dropwise (dissolved in DCM) to control the exotherm.[2]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Workup (Critical): The product contains a basic amine.

      • Wash organic layer with saturated NaHCO₃ (removes acid).[2]

      • Wash with Brine .[2]

      • Do NOT wash with strong acid (HCl) as the product will protonate and extract into the aqueous layer.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Validation:

    • LC-MS: Look for [M+H]⁺ = 285/287 (1:1 Isotopic ratio due to Bromine).[2]

Protocol B: Suzuki Coupling to ML324 Analogues

Objective: Replace the Bromine with a heteroaryl group.[2]

  • Reagents:

    • Scaffold (CAS 301234-82-2) (1.0 eq)[1][2]

    • Aryl Boronic Acid (e.g., 8-hydroxyquinoline-6-boronic acid) (1.2 eq)[1][2]

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)[2]

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[2]

    • Solvent: 1,4-Dioxane.[2]

  • Procedure:

    • Combine scaffold, boronic acid, and catalyst in a microwave vial.[2]

    • Add Dioxane and aqueous K₂CO₃.[2] Degas with Nitrogen for 5 mins.

    • Heat to 100°C for 2-4 hours (or 120°C for 30 min in Microwave).

    • Purification: Filter through Celite.[2] Purify via Reverse Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Comparative SAR: Related Benzamide Derivatives

The dimethylaminopropyl tail is not unique to this scaffold; its position and length dictate biological selectivity.[2]

Compound ClassStructure ModificationPrimary TargetEffect of Tail
KDM4 Inhibitors (ML324) 4-subst: 8-HydroxyquinolineEpigenetic (Histone Demethylase)Solvency & Lysosomal accumulation.[1][2]
HDAC Inhibitors (Entinostat Analogs) 4-subst: Pyridyl/AmineEpigenetic (Deacetylase)Surface recognition ("Cap" group).[2]
AChE Inhibitors 4-subst: VariousNeurological (Alzheimer's)Binds to the peripheral anionic site of AChE.[2]
Procainamide Analogs Core: Aniline (not bromo)Cardiac (Na+ Channels)Ion channel blockade (Anti-arrhythmic).[2]

Scientific Insight: Research indicates that shortening the chain to ethyl (2 carbons) often increases potency for Dopamine receptors (D2/D3), whereas the propyl (3 carbons) linker found in this scaffold is optimal for avoiding steric clash in the narrow channels of epigenetic enzymes [1, 2].[2]

References

  • PubChem. (n.d.).[2][4] 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS 301234-82-2).[2][5] National Library of Medicine.[2] Retrieved from [Link][2]

  • Rai, G., et al. (2010).[2] Probe Reports from the NIH Molecular Libraries Program.[2] "ML324: A KDM4 Inhibitor."[2] National Center for Biotechnology Information (US).[2] Retrieved from [Link]

  • Wang, Y., et al. (2017).[2] "Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][2][7]

Sources

Technical Guide: Sourcing & Synthesis of 4-Bromo-N-[3-(dimethylamino)propyl]benzamide

[1]

Executive Summary

4-bromo-N-[3-(dimethylamino)propyl]benzamide is a critical intermediate often employed in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors.[1] Its structure consists of a lipophilic 4-bromophenyl "warhead" (amenable to Suzuki/Buchwald couplings) and a hydrophilic dimethylamino "tail" that modulates solubility and pharmacokinetic profiles.[1]

For drug development professionals, the sourcing strategy for this molecule is not merely about procurement—it is about impurity management . The quality of the starting materials directly dictates the formation of des-bromo analogs and dimer byproducts that are notoriously difficult to remove from the final API (Active Pharmaceutical Ingredient).

Retrosynthetic Analysis & Material Selection

To establish a robust supply chain, we must first deconstruct the molecule into its primary synthons. The most scalable route involves an amide coupling between an activated 4-bromobenzoic acid derivative and a diamine.[1]

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward synthesis logic.

RetrosynthesisTargetTarget Molecule4-bromo-N-[3-(dimethylamino)propyl]benzamide(CAS: 301234-82-2)BondAmide BondDisconnectionTarget->BondRetrosynthesisAcidElectrophile Source4-Bromobenzoic Acid(CAS: 586-76-5)Bond->AcidAmineNucleophile Source3-(Dimethylamino)propylamine(CAS: 109-55-7)Bond->AmineChlorideActivated Electrophile4-Bromobenzoyl Chloride(CAS: 586-75-4)Acid->ChlorideActivation(SOCl2)Chloride->Target+ Amine(DCM/Base)

Figure 1: Retrosynthetic breakdown identifying key starting materials (KSMs).

Component A: The Electrophile

Primary Material: 4-Bromobenzoic Acid (CAS: 586-76-5) or 4-Bromobenzoyl Chloride (CAS: 586-75-4).[1]

Sourcing Strategy: Acid vs. Acid Chloride

While the acid chloride (CAS 586-75-4) allows for a direct reaction, it is moisture-sensitive and hydrolyzes back to the acid upon storage.[1]

  • Recommendation: Source high-purity 4-Bromobenzoic Acid (CAS 586-76-5) and generate the acid chloride in situ using Thionyl Chloride (

    
    ).[1] This ensures the reactive species is 100% active at the time of coupling.
    
Critical Quality Attributes (CQA)

When sourcing 4-Bromobenzoic acid, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that mimic the product.

ParameterSpecificationScientific Rationale
Purity (HPLC) ≥ 98.0%Lower purity introduces isomeric bromobenzoic acids.[1]
4-Chlorobenzoic Acid ≤ 0.1%Critical: If synthesized via halogen exchange or impure precursors, chloro-analogs will couple identically, creating an inseparable impurity (M-44 mass shift).[1]
Dibromobenzoic Acid ≤ 0.1%Over-brominated species lead to side reactions in downstream metal-catalyzed couplings.[1]
Appearance White to Off-whiteYellowing indicates oxidation or presence of bromotoluene residues.[1]

Component B: The Nucleophile

Primary Material: 3-(Dimethylamino)-1-propylamine (DMAPA) (CAS: 109-55-7).[1]

Sourcing Strategy

DMAPA is an industrial chemical often used as a curing agent, meaning "technical grade" (approx. 95%) is common. Do not use technical grade. You must source Synthesis Grade (≥99%) .

Handling & Impurities
  • Hygroscopicity: DMAPA is hygroscopic.[1] Water content >0.5% will hydrolyze the acid chloride (if used), reducing yield and generating excess HCl.

  • Secondary Amines: Technical grades may contain N,N,N'-trimethyl-1,3-propanediamine.[1] This secondary amine will couple to form a tertiary amide impurity which cannot be removed by the acid-base workup described below.[1]

Validated Synthesis Protocol

This protocol uses the in situ acid chloride generation method to ensure maximum purity.

Step-by-Step Methodology

Step 1: Activation

  • Charge a flame-dried flask with 4-Bromobenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol).

  • Add catalytic DMF (2-3 drops).[1]

  • Add Thionyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reflux for 2 hours until gas evolution (

    
    , 
    
    
    ) ceases.
  • Checkpoint: Evaporate a small aliquot; it should solidify (Acid Chloride mp: ~40°C).[1] If liquid, reaction is incomplete.

  • Concentrate the mixture to remove excess

    
     and re-dissolve in fresh dry DCM.
    

Step 2: Coupling

  • Cool the Acid Chloride solution to 0°C.

  • Add Triethylamine (TEA) (1.5 equiv) to scavenge HCl.[1]

  • Add 3-(Dimethylamino)propylamine (1.1 equiv) dropwise.[1] Note: Slight excess ensures complete consumption of the valuable aryl bromide.

  • Warm to Room Temperature (RT) and stir for 4 hours.

The Self-Validating Workup (Acid-Base Extraction)

The product contains a basic tertiary amine.[1] We utilize this to separate it from neutral impurities (unreacted acid/amide dimers) without chromatography.[1]

WorkupReactionMixCrude Reaction Mixture(DCM Phase)Wash11. Wash with dilute NaHCO3ReactionMix->Wash1Wash22. Extract with 1M HCl (aq)Wash1->Wash2OrganicLayerOrganic Layer(Contains Neutral Impurities)Wash2->OrganicLayerDiscardAqueousLayerAqueous Acid Layer(Contains Protonated Product)Wash2->AqueousLayerKeepBasify3. Basify Aqueous Layer(pH > 10 with NaOH)AqueousLayer->BasifyExtract4. Extract into DCMDry & ConcentrateBasify->ExtractFinalPure Product(Free Base)Extract->Final

Figure 2: Purification logic leveraging the basicity of the dimethylamino tail.[1]

Analytical Validation (QC)

Before releasing the material for downstream applications (e.g., Suzuki coupling), verify:

  • 1H NMR (DMSO-d6):

    • Diagnostic triplet at

      
       ~2.2 ppm (
      
      
      ).[1]
    • Aromatic doublets at

      
       ~7.6 and 7.8 ppm (Para-substitution pattern).[1]
      
    • Absence of aldehyde peak (~10 ppm) or acid peak (~12 ppm).[1]

  • LC-MS:

    • Target Mass:

      
       and 
      
      
      (1:1 ratio due to
      
      
      isotopes).[1]
    • Warning: A single peak at 241 indicates the chloro-impurity (M-44).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2306507, 4-bromo-N-[3-(dimethylamino)propyl]benzamide. Retrieved from [Link][1]

Methodological & Application

"4-bromo-N-[3-(dimethylamino)propyl]benzamide" analytical characterization methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

This application note details the analytical characterization of 4-bromo-N-[3-(dimethylamino)propyl]benzamide , a bifunctional intermediate often utilized in fragment-based drug discovery (FBDD) and radioligand synthesis.[1]

The molecule presents two distinct analytical challenges:

  • The Basic Tail: The tertiary dimethylamine side chain (

    
    ) is highly protonated at standard HPLC pH levels (pH 2–3), leading to secondary silanol interactions and peak tailing.[1]
    
  • The Halogen Handle: The 4-bromo substituent provides a distinct isotopic signature essential for mass spectrometric confirmation but requires specific solubility considerations for NMR.[1]

Structural Data[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 285.18 g/mol (based on

    
    )[1]
    
  • Key Moieties:

    • Electrophile:[1] Aryl Bromide (Suzuki/Buchwald coupling partner).[1]

    • Nucleophile/Base: Tertiary aliphatic amine.[1]

    • Linker: Propyl benzamide (hydrolytically stable).[1]

Physicochemical Profiling & Solubility

Understanding the ionization state is critical for extraction and chromatography.

Solubility Profile
SolventSolubility StatusNotes
Water (pH < 7) HighProtonated form (

) is highly soluble.[1]
Water (pH > 10) LowFree base precipitates; oily residue likely.[1]
DMSO HighIdeal for NMR stock solutions (>50 mM).[1]
Methanol/ACN HighSuitable for LC mobile phases.[1]
Dichloromethane Moderate/HighPreferred for extraction from basic aqueous layers.[1]
pKa Implications for Extraction[1]
  • Acidic Wash (pH 2): The compound resides in the aqueous layer (protonated).[1] Impurities like non-basic bromobenzoic acid remain in the organic layer.

  • Basic Extraction (pH 12): The compound becomes neutral (free base) and extracts into organic solvents (DCM/EtOAc).[1]

Protocol A: High-Performance Liquid Chromatography (LC-MS)

Objective: Purity profiling and molecular weight confirmation.[1] Challenge: Standard silica C18 columns cause severe tailing for this compound due to the interaction between the positively charged amine and residual silanols.[1]

Method Optimization Strategy

Two approaches are validated. Method 1 (High pH) is preferred for peak shape.[1] Method 2 (Low pH) is preferred for standard MS sensitivity.[1]

Method 1: High pH Reversed-Phase (Recommended) [1]
  • Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions.[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable),

    
    .[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.[1]

Method 2: Charged Surface Hybrid (CSH) Low pH [1]
  • Mechanism: Uses a column with a positively charged surface to repel the protonated amine, forcing a sharp peak.[1]

  • Column: Waters CSH C18,

    
     (UPLC) or 
    
    
    
    (HPLC).
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry (ESI+) Criteria

The mass spectrum provides the definitive "fingerprint" for this molecule via the bromine isotope pattern.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Key Diagnostic Signals:

    • 
       285.1 (
      
      
      
      ,
      
      
      ):
      Base peak.[1]
    • 
       287.1 (
      
      
      
      ,
      
      
      ):
      Isotope peak.[1]
    • Intensity Ratio: The 285:287 ratio must be approximately 1:1 (50.7% : 49.3%).[1] Any deviation suggests de-bromination or contamination.[1]

MS_Fragmentation cluster_legend Interpretation Parent Parent Ion [M+H]+ = 285/287 (Doublet) Frag1 Loss of Dimethylamine [M+H - 45]+ = 240/242 Parent->Frag1 - NH(CH3)2 Frag2 Benzoyl Cation (Cleavage of Amide) [Br-Ph-CO]+ = 183/185 Frag1->Frag2 - Propyl Linker Legend Bromine pattern (1:1) is conserved until the aryl ring breaks.

Figure 1: ESI+ Fragmentation Pathway.[1] The bromine isotope signature (doublet separated by 2 Da) persists in all fragments containing the aromatic ring.[1]

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Structural verification and regio-isomer confirmation.[1]

Solvent Selection
  • Recommended: DMSO-

    
     .
    
  • Reasoning: Chloroform-

    
     (
    
    
    
    ) often causes the amide -NH proton to broaden or disappear due to exchange.[1] DMSO stabilizes the amide bond via hydrogen bonding, yielding a sharp triplet.
NMR Assignment (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.55 Triplet (br)1HAmide -NH Couples to propyl

.[1] Disappears on

shake.
7.82 Doublet (

)
2HAr-H (2,6) Ortho to Carbonyl.[1] Deshielded by anisotropy.[1]
7.68 Doublet (

)
2HAr-H (3,5) Ortho to Bromine.[1] Characteristic AA'BB' system.[1]
3.28 Quartet/Multiplet2H

(Amide side)
Deshielded by amide nitrogen.[1]
2.25 Triplet2H

(Amine side)
Adjacent to tertiary amine.[1]
2.14 Singlet6H

Characteristic sharp singlet for dimethyl group.[1]
1.65 Quintet2HCentral

Propyl linker middle carbon.[1]

Critical QC Check: If the integral of the dimethyl singlet (2.14 ppm) is


 relative to the aromatic protons, the amine may be degraded (N-oxide formation) or protonated (shifting the peak if salt form).[1]

Protocol C: Infrared Spectroscopy (FT-IR)

Objective: Rapid solid-state identification.[1]

  • Sample Prep: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Diagnostic Bands:

    • 3300 cm

      
      :  N-H Stretch (Medium intensity).
      
    • 1640 cm

      
      :  Amide I Band (C=O stretch). Strongest peak.
      
    • 1540 cm

      
      :  Amide II Band (N-H bend).[1]
      
    • 1070 cm

      
      :  C-N Stretch (Aliphatic amine).[1]
      
    • 1010 cm

      
      :  Aryl-Br Stretch (Fingerprint region).[1]
      

Analytical Workflow Decision Tree

Workflow Sample Crude Sample Solubility Solubility Check (Acidic vs Basic) Sample->Solubility LCMS LC-MS (High pH) Check Purity & MW Solubility->LCMS Isotope Check Br Isotope (285/287 ratio) LCMS->Isotope Decision Purity > 95%? Isotope->Decision NMR 1H NMR (DMSO-d6) Confirm Structure Decision->NMR Yes Purify Prep-HPLC / Recrystallization Decision->Purify No Release Final QC Release NMR->Release Purify->LCMS Re-analyze

Figure 2: Step-by-step logic for characterizing the crude and final material.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley, 2014.[1][3] (Standard text for interpretation of AA'BB' aromatic systems).

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH."[1] Journal of Chromatography A, 2010.[1] Link (Foundational work on high pH HPLC for amines).[1]

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note. Link (Protocol for using CSH and High pH columns).

  • NIST Chemistry WebBook. "Mass Spectra of Amides and Amines." Link (General fragmentation rules).[1]

Sources

"4-bromo-N-[3-(dimethylamino)propyl]benzamide" NMR spectroscopy analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS: 301234-82-2) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This compound serves as a critical linker in medicinal chemistry, particularly in the synthesis of HDAC inhibitors and kinase probes.

The protocol addresses specific challenges associated with this molecule:

  • Amine Protonation State: Distinguishing between the free base and hydrochloride salt forms.

  • Regiochemistry: Confirming the para-substitution of the bromine via spin system analysis.

  • Solvent Effects: Optimizing resolution for the exchangeable amide proton.

Structural Analysis & Atom Numbering

Before acquisition, a definitive numbering scheme is required to map spectral signals to the molecular architecture.

G cluster_benz cluster_amide cluster_chain C1 C1 C6 C6 C1->C6 C7 C7=O C1->C7 C2 C2 C2->C1 C3 C3 C3->C2 C4 C4 C4->C3 Br Br C4->Br C5 C5 C5->C4 C6->C5 N8 NH C7->N8 C9 C9 N8->C9 C10 C10 C9->C10 C11 C11 C10->C11 N12 N C11->N12 C13 Me N12->C13 C14 Me N12->C14

Figure 1: Connectivity and numbering scheme for 4-bromo-N-[3-(dimethylamino)propyl]benzamide. Note the distinction between the amide nitrogen (N8) and the tertiary amine (N12).

Experimental Protocol

Sample Preparation

The choice of solvent is critical due to the basic tertiary amine and the hydrogen-bonding amide.

  • Primary Solvent: DMSO-d6 (99.9% D).

    • Reasoning: Excellent solubility for polar benzamides; reduces exchange rate of the amide NH, sharpening the triplet signal; prevents potential aggregation seen in CDCl3.

  • Alternative Solvent: CDCl3 (with 0.03% TMS).

    • Use Case: Only for the free base form if strictly non-polar impurities are suspected. Warning: The amide NH often broadens or disappears due to exchange.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) to maximize relaxation recovery.

  • Relaxation Delay (D1): ≥ 1.0 s (Standard), ≥ 5.0 s (Quantitative/qNMR).

  • Scans (NS): 16 (1H), 1024 (13C).

  • Spectral Width: 0–12 ppm (1H), 0–200 ppm (13C).

Data Interpretation & Reference Standards

1H NMR Assignment (DMSO-d6)

The aromatic region typically displays an AA'BB' system, often appearing as two "roofing" doublets due to the para-substitution.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
NH 8.45 – 8.60 t (br) 1H J ≈ 5.5Amide proton. Triplet due to coupling with C9-CH2.
H-2, H-6 7.75 – 7.85 d 2H J ≈ 8.5Ortho to C=O. Deshielded by anisotropy of carbonyl.
H-3, H-5 7.60 – 7.70 d 2H J ≈ 8.5Ortho to Br. Shielded relative to H-2,6.
H-9 3.25 – 3.35 q / td 2H J ≈ 6.8Methylene adjacent to Amide N. Deshielded.
H-11 2.20 – 2.30 t 2H J ≈ 7.0Methylene adjacent to Amine N.
N-Me (13,14) 2.10 – 2.15 s 6H -Dimethylamino singlet. Sharp and intense.
H-10 1.60 – 1.70 quint 2H J ≈ 7.0Central methylene. Shielded aliphatic.

Critical Validation Check (The "Salt Test"): If the sample is a Hydrochloride Salt , the aliphatic region changes drastically:

  • The N-Me singlet shifts downfield to ~2.7–2.8 ppm .

  • The H-11 triplet shifts downfield to ~3.0–3.1 ppm .

  • An Ammonium proton (NH+) may appear as a broad hump >9.0 ppm.

13C NMR Assignment
PositionShift (δ ppm)TypeAssignment Logic
C7 165.5 CqAmide Carbonyl.
C1 133.5 CqAromatic ipso (to C=O).
C3, C5 131.5 CHAromatic CH (ortho to Br).
C2, C6 129.5 CHAromatic CH (ortho to C=O).
C4 125.5 CqAromatic C-Br (distinctive intensity).
C11 57.2 CH2Alpha to tertiary amine.
C13, C14 45.5 CH3N-Methyl carbons.
C9 37.8 CH2Alpha to amide nitrogen.
C10 27.5 CH2Central methylene.

Advanced Verification Workflow

To ensure pharmaceutical-grade identity confirmation, follow this logic flow.

Workflow Start Start: Crude/Purified Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire1H Acquire 1H NMR (16 scans) Solvent->Acquire1H CheckAromatic Check Aromatic Region (7.6 - 7.9 ppm) Acquire1H->CheckAromatic AA_BB Two Doublets (AA'BB') Confirmed? CheckAromatic->AA_BB CheckAliphatic Check Aliphatic Region (1.6 - 3.4 ppm) AA_BB->CheckAliphatic Yes Fail INVESTIGATE IMPURITY AA_BB->Fail No (Check Regioisomer) SaltCheck N-Me Shift Check: Is Singlet at 2.1 or 2.8 ppm? CheckAliphatic->SaltCheck FreeBase 2.1 ppm: Free Base (Target) SaltCheck->FreeBase ~2.1 ppm SaltForm 2.8 ppm: HCl Salt (Requires neutralization?) SaltCheck->SaltForm ~2.8 ppm Pass VALIDATED STRUCTURE FreeBase->Pass SaltForm->Pass If Salt expected

Figure 2: Logical decision tree for validating the identity and salt-form of the target molecule.

Troubleshooting & Common Artifacts

  • Rotamers: Unlike tertiary amides (e.g., N,N-dimethylbenzamide), this secondary amide exists predominantly in the trans (Z) conformation. Rotameric peak doubling is not expected at room temperature.

  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm. This often overlaps with the H-9 methylene signal.

    • Solution: Use dry DMSO (ampoules) or run a COSY experiment. The H-9 protons will show a cross-peak to the H-10 quintet (1.7 ppm), whereas the water peak will show no correlations.

  • Labile Protons: If the Amide NH (8.5 ppm) is missing, the sample may be "wet" (fast exchange) or the solvent might be Methanol-d4 (where NH exchanges instantly).

References

  • PubChem Database. Compound Summary for CID 2306507, 4-bromo-N-[3-(dimethylamino)propyl]benzamide. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley.
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amide NH acidity and solvent effects). [Link]

Application Note: Mass Spectrometric Analysis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the analysis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide using high-resolution mass spectrometry (HRMS). The methodology detailed herein employs Electrospray Ionization (ESI) to achieve sensitive and accurate characterization of the target molecule. We describe the fundamental physicochemical properties, a detailed experimental workflow, instrument parameters, and an in-depth analysis of the expected fragmentation patterns. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust method for the identification and structural elucidation of this and similar compounds.

Introduction

4-bromo-N-[3-(dimethylamino)propyl]benzamide is a substituted benzamide derivative. The structural complexity, containing a halogenated aromatic ring, an amide linkage, and a tertiary amine functional group, makes mass spectrometry an ideal analytical technique for its characterization. Electrospray Ionization (ESI) is particularly well-suited for this molecule as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion.[1][2][3][4] The presence of the basic dimethylamino group facilitates efficient protonation in positive ion mode, leading to high sensitivity.

This document outlines a systematic approach, from sample preparation to data interpretation, providing the rationale behind key methodological choices to ensure reliable and reproducible results.

Physicochemical Properties & Molecular Structure

A thorough understanding of the analyte's properties is critical for method development.

  • Chemical Name: 4-bromo-N-[3-(dimethylamino)propyl]benzamide

  • Molecular Formula: C₁₂H₁₇BrN₂O[5]

  • Molecular Weight (Average): 285.18 g/mol [5]

  • Monoisotopic Mass: 284.05243 g/mol [5]

  • Structure:

    
    

    Figure 1: Chemical structure of the target analyte.

The key structural features for mass spectrometric analysis are:

  • Tertiary Amine: The dimethylamino group is highly basic and serves as the primary site of protonation for ESI in positive mode ([M+H]⁺).

  • Amide Bond: This bond is a common site for fragmentation upon collision-induced dissociation (CID).

  • Brominated Phenyl Ring: The presence of bromine provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful tool for confirming the identity of bromine-containing fragments.

Experimental Workflow

The overall analytical process is designed for efficiency and accuracy, from sample receipt to final data analysis. The workflow ensures that each step is optimized for high-quality data acquisition.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep 1. Standard Solution Preparation Dilution 2. Serial Dilution (e.g., to 1 µg/mL) Prep->Dilution Infusion 3. Direct Infusion or LC Injection Dilution->Infusion MS1 4. Full Scan MS (MS1) (Identify [M+H]⁺) Infusion->MS1 MS2 5. Tandem MS (MS/MS) (Fragment Precursor Ion) MS1->MS2 Processing 6. Data Processing (Spectrum Analysis) MS2->Processing Report 7. Reporting (Mass, Fragments, Structure) Processing->Report

Diagram 1: General experimental workflow for MS analysis.

Protocols & Methodology

The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with ESI-MS.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-bromo-N-[3-(dimethylamino)propyl]benzamide standard. Dissolve in 1 mL of methanol or acetonitrile. Vortex until fully dissolved.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. A typical final concentration for direct infusion analysis is 0.1-1.0 µg/mL.

  • Final Dilution Solvent: The final dilution should be made in a solvent mixture appropriate for ESI, typically 50:50 Acetonitrile:Water + 0.1% Formic Acid .

Causality and Expertise:

  • Solvent Choice: Methanol and acetonitrile are excellent solvents for a wide range of organic molecules and are fully compatible with ESI.

  • Acidification: The addition of 0.1% formic acid is crucial. It ensures the solvent environment is acidic, which promotes the protonation of the basic dimethylamino group, significantly enhancing the ionization efficiency and signal intensity for the [M+H]⁺ ion.

This method is optimized for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of performing tandem MS (MS/MS).

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar, thermally labile molecules. ESI is a soft ionization technique that keeps the molecular ion intact.[3][4]
Ionization Mode Positive (+)The tertiary amine readily accepts a proton to form a stable positive ion ([M+H]⁺).
Capillary Voltage 3.5 - 4.5 kVOptimal voltage to create a stable electrospray cone and maximize ion generation without causing in-source fragmentation.
Source Temperature 120 - 150 °CAids in solvent evaporation from the charged droplets.
Desolvation Gas Flow Instrument Dependent (e.g., 600 L/hr)High flow of an inert gas (typically nitrogen) facilitates the desolvation process, releasing ions into the gas phase.
Mass Analyzer Mode Full Scan (MS1) & Tandem MS (MS/MS)MS1 is used to identify the precursor ion. MS/MS is used to fragment the precursor for structural confirmation.
MS1 Scan Range m/z 100 - 500A range sufficient to encompass the expected precursor ion and potential low-mass contaminants.
MS/MS Precursor Ion m/z 285.06This is the monoisotopic mass of the [M+H]⁺ ion, including the bromine-79 isotope. Also select m/z 287.06 for the bromine-81 isotope.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) 10 - 40 eV (Ramped)A ramp of collision energies is recommended to observe both low-energy (stable fragments) and high-energy (smaller fragments) dissociation pathways.

Data Analysis and Expected Results

In the full scan spectrum, the primary species of interest is the protonated molecule, [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), a characteristic doublet peak will be observed.

  • [M(⁷⁹Br)+H]⁺: Calculated m/z = 285.0600

  • [M(⁸¹Br)+H]⁺: Calculated m/z = 287.0579

The observation of this doublet, with an approximate 1:1 intensity ratio and a 2 Da mass difference, is strong evidence for the presence of a single bromine atom in the molecule.

Collision-induced dissociation (CID) of the precursor ion (m/z 285.06) yields characteristic fragment ions that confirm the molecule's structure. The primary fragmentation pathways involve cleavage at the amide bond and within the propylamino side chain.

Proposed Fragmentation Pathway:

Diagram 2: Proposed MS/MS fragmentation pathway.

Table of Expected Fragments:

Fragment IonProposed StructureCalculated m/z (⁷⁹Br Isotope)Description
[M+H]⁺ [C₁₂H₁₈BrN₂O]⁺285.0600Protonated molecular ion (precursor).
Fragment A [C₇H₅BrO]⁺183.9552Benzoyl Cation . Formed by cleavage of the amide C-N bond. This is a very common and stable fragment for benzamides.[6][7][8]
Fragment B [C₅H₁₃N₂]⁺101.1073Propylamino fragment . Formed by cleavage of the amide C-N bond with charge retention on the amine-containing fragment.
Fragment C [C₆H₅Br]⁺155.9501Bromophenyl Cation . Formed by the subsequent loss of carbon monoxide (CO) from the benzoyl cation (Fragment A).[6][7]
Fragment D [C₄H₁₀N]⁺72.0808Iminium Ion . Resulting from alpha-cleavage adjacent to the amide nitrogen.[9]
Fragment E [C₃H₈N]⁺58.0651Dimethyliminium Ion . A common, stable fragment formed by cleavage of the C-C bond beta to the tertiary nitrogen.

Expert Interpretation:

  • The most intense fragment peaks are expected to be the benzoyl cation (Fragment A, m/z 183.96/185.96) and the dimethyliminium ion (Fragment E, m/z 58.07) due to their high stability.

  • Observing the bromine isotopic pattern in Fragments A and C provides definitive evidence that the bromine atom is located on the benzoyl portion of the molecule.

  • The presence of fragments D and E confirms the structure of the N-[3-(dimethylamino)propyl] side chain.

Conclusion

The protocol described provides a reliable and robust framework for the mass spectrometric analysis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide. By utilizing positive mode Electrospray Ionization coupled with high-resolution tandem mass spectrometry, one can confidently confirm the molecular weight and elucidate the structure of the analyte through characteristic fragmentation patterns. The key diagnostic ions include the isotopic doublet of the protonated molecule and the stable benzoyl cation, which together provide a unique fingerprint for this compound.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation..
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Available at: [Link]

  • Nagy, B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21357-21364. Available at: [Link]

  • Konermann, L. (2017). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Hungarian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Ghosh, C. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Spectroscopy. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 18, 2026, from [Link]

  • Harrison, A. G., et al. (1986). Unimolecular fragmentation of some gaseous protonated amines. Canadian Journal of Chemistry, 64(8), 1652-1656. Available at: [Link]

  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Siuzdak, G., & BelBruno, J. J. (1990). The mass spectral fragmentation patterns of the propylamines, butylamines and n-pentylamine. Institute of Physics Conference Series. Available at: [Link]

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The Versatile Intermediate: Application Notes for 4-bromo-N-[3-(dimethylamino)propyl]benzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N-[3-(dimethylamino)propyl]benzamide, a key chemical intermediate, with a focus on its synthesis and strategic application in the development of pharmacologically active compounds. We will delve into detailed protocols, explore the underlying chemical principles, and illustrate its utility in constructing complex molecular architectures.

Introduction: A Building Block of Strategic Importance

4-bromo-N-[3-(dimethylamino)propyl]benzamide, with the chemical formula C12H17BrN2O, is a versatile bifunctional molecule.[1] Its structure incorporates a brominated aromatic ring, a robust amide linkage, and a tertiary amine-containing aliphatic side chain. This unique combination of features makes it a valuable precursor in medicinal chemistry and drug discovery.

The bromine atom on the phenyl ring serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The amide functionality provides a stable scaffold, while the dimethylaminopropyl side chain can influence the pharmacokinetic properties of the final molecule, such as solubility and bioavailability, and can also serve as a protonatable center for salt formation.

Table 1: Physicochemical Properties of 4-bromo-N-[3-(dimethylamino)propyl]benzamide [1]

PropertyValue
Molecular Weight285.18 g/mol
Exact Mass284.05243 u
Molecular FormulaC12H17BrN2O
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

Synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide: A Detailed Protocol

The most direct and efficient method for the synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is the acylation of 3-(dimethylamino)propylamine with 4-bromobenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.[2]

Reaction Mechanism

The lone pair of electrons on the primary amine of 3-(dimethylamino)propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the stable amide product. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Synthesis_Mechanism 4-bromobenzoyl_chloride 4-bromobenzoyl chloride intermediate Tetrahedral Intermediate 4-bromobenzoyl_chloride->intermediate Nucleophilic attack amine 3-(dimethylamino)propylamine amine->intermediate product 4-bromo-N-[3-(dimethylamino)propyl]benzamide intermediate->product Elimination of Cl- HCl HCl intermediate->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Triethylamine) Base->Salt

Caption: Mechanism of amide formation.

Experimental Protocol

Materials:

  • 4-bromobenzoyl chloride

  • 3-(dimethylamino)propylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-bromo-N-[3-(dimethylamino)propyl]benzamide can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Application as a Key Intermediate in Drug Synthesis

The strategic placement of the bromine atom makes 4-bromo-N-[3-(dimethylamino)propyl]benzamide an ideal intermediate for elaboration into more complex molecules through cross-coupling reactions. This is particularly valuable in the synthesis of central nervous system (CNS) active agents.[3][4]

Case Study: Synthesis of a Bromadoline (U-47931E) Analog

Bromadoline (U-47931E) is a known opioid analgesic.[5] While the exact synthesis may vary, a plausible route to a closely related analog can be envisioned starting from 4-bromo-N-[3-(dimethylamino)propyl]benzamide. This showcases the utility of the intermediate in accessing complex scaffolds. The key transformation would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to replace the bromine atom with a desired moiety.

Illustrative Synthetic Pathway:

Synthetic_Pathway Intermediate 4-bromo-N-[3-(dimethylamino)propyl]benzamide Final_Product Target Molecule (e.g., Bromadoline Analog) Intermediate->Final_Product Pd-catalyzed Cross-Coupling Coupling_Partner Arylboronic Acid (Suzuki Coupling) or Amine (Buchwald-Hartwig) Coupling_Partner->Final_Product

Caption: General synthetic utility via cross-coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromo-N-[3-(dimethylamino)propyl]benzamide with an arylboronic acid.

Materials:

  • 4-bromo-N-[3-(dimethylamino)propyl]benzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-bromo-N-[3-(dimethylamino)propyl]benzamide, the arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas (e.g., argon) for 15-20 minutes, then add it to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Broader Synthetic Utility and Future Directions

The utility of 4-bromo-N-[3-(dimethylamino)propyl]benzamide extends beyond the synthesis of specific drug targets. The reactive bromine handle allows for a wide range of chemical modifications, making it a valuable starting material for the generation of chemical libraries for high-throughput screening.

Future applications could involve its use in the synthesis of novel probes for chemical biology, materials for organic electronics, or as a scaffold for the development of new classes of therapeutic agents targeting a variety of diseases.

Conclusion

4-bromo-N-[3-(dimethylamino)propyl]benzamide is a strategically important and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its bromine substituent make it a valuable tool for medicinal chemists and researchers in drug discovery. The protocols and applications outlined in this guide provide a solid foundation for its use in the synthesis of complex and potentially bioactive molecules.

References

  • BenchChem. Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Accessed February 15, 2026.
  • Fisher Scientific. Amide Synthesis. Accessed February 15, 2026.
  • ChemicalBook. 4-BROMO-THIOBENZAMIDE synthesis. Accessed February 15, 2026.
  • Cayman Chemical. U-47931E (Bromadoline, CAS Number: 67579-24-2). Accessed February 15, 2026.
  • ECHEMI. 4-bromo-N-[3-(dimethylamino)propyl]benzamide | 301234-82-2. Accessed February 15, 2026.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Accessed February 15, 2026.
  • PubChem. 4-amino-3-bromo-N-propylbenzamide. Accessed February 15, 2026.
  • PMC. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Accessed February 15, 2026.
  • ChemRxiv. An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Accessed February 15, 2026.
  • ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Accessed February 15, 2026.
  • NIST. Benzamide, N,N-diheptyl-4-bromo-. Accessed February 15, 2026.
  • Sigma-Aldrich. 4-BROMO-N-PHENYL-BENZAMIDE AldrichCPR. Accessed February 15, 2026.
  • PMC. 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide. Accessed February 15, 2026.
  • Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. Accessed February 15, 2026.
  • Google Patents. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders. Accessed February 15, 2026.
  • PMC. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Accessed February 15, 2026.
  • PMC. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Accessed February 15, 2026.
  • Google Patents. US6107498A - Process for making carboxylic amides. Accessed February 15, 2026.
  • BenchChem. ((benzylamino)sulfonyl)-4-bromo-N-(4- bromophenyl)benzamide (RS-1). Accessed February 15, 2026.
  • PMC. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Accessed February 15, 2026.
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Accessed February 15, 2026.
  • OSTI.gov. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach (Journal Article). Accessed February 15, 2026.
  • PMC. Discovery of broflanilide, a novel insecticide. Accessed February 15, 2026.
  • Google Patents. US11180443B2 - Preparation method for m-diamide compounds. Accessed February 15, 2026.

Sources

Application Note: Utilizing 4-bromo-N-[3-(dimethylamino)propyl]benzamide in High-Throughput Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS: 301234-82-2) serves as a critical "Solubility-Anchored Scaffold" . This bifunctional building block offers two distinct strategic advantages in Hit-to-Lead (H2L) campaigns:

  • The 4-Bromo Handle: A versatile electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid exploration of Structure-Activity Relationships (SAR) at the para-position.

  • The Dimethylaminopropyl Tail: A proven physicochemical modulator that enhances aqueous solubility (via protonation at physiological pH) and improves lysosomotropic distribution. It frequently serves as an interaction motif for Asp/Glu residues in GPCRs (e.g., Dopamine D2/D3) and Kinases.

This application note provides a validated workflow for utilizing this scaffold to generate bioactive libraries, focusing on Quality Control , Automated Parallel Synthesis , and Physicochemical Screening .

Technical Specifications & Handling

PropertyValueRelevance in Assays
Molecular Formula C₁₂H₁₇BrN₂OCore stoichiometry.
Molecular Weight 285.18 g/mol Fragment-like (MW < 300), ideal for FBDD.
pKa (Calculated) ~9.5 (Tertiary Amine)Highly ionized at pH 7.4; enhances solubility but limits passive permeability.
LogP / LogD ~2.0 / 0.5 (pH 7.4)Optimal lipophilicity for oral bioavailability when coupled with hydrophobic fragments.
Storage 2-8°C, DesiccatedHygroscopic tendency due to the basic amine.

Handling Precaution: The tertiary amine moiety makes this compound sensitive to CO₂ absorption (carbamate formation) if left open. Always weigh in an inert atmosphere (N₂) or close vials immediately.

Workflow Overview: The "Scaffold-to-Lead" Pipeline

The following diagram illustrates the logical flow of utilizing this scaffold in a drug discovery campaign, moving from QC to library generation and screening.

Scaffold_Pipeline cluster_chem Chemistry Phase Start Raw Material: 4-bromo-N-[3-(dimethylamino)propyl]benzamide QC Step 1: QC & Salt Correction (LC-MS / 1H-NMR) Start->QC Purity Check Coupling Step 2: Diversity Expansion (Suzuki-Miyaura Coupling) QC->Coupling Validated Stock Purification Step 3: High-Throughput Purification (Prep HPLC) Coupling->Purification Crude Library Assay_Phys Step 4a: Solubility Assay (Kinetic Turbidimetry) Purification->Assay_Phys Hit Profiling Assay_Bio Step 4b: Biological Screening (Cell Viability / Binding) Purification->Assay_Bio Activity Screening

Caption: Workflow for transforming the 4-bromo benzamide scaffold into a screened library.

Protocol 1: Automated Library Synthesis (Suzuki-Miyaura Coupling)

Objective: To derivatize the 4-bromo position with a diverse set of aryl boronic acids, creating a library of "Solubility-Enhanced Biaryls."

Reagents & Equipment
  • Scaffold: 4-bromo-N-[3-(dimethylamino)propyl]benzamide (0.1 M in DMSO).

  • Boronic Acids: Diverse set (Ar-B(OH)₂), 0.15 M in DMSO.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.005 M in DMSO).

  • Base: K₂CO₃ (2.0 M aqueous solution).

  • Platform: 96-well reaction block or Automated Liquid Handler (e.g., Tecan/Hamilton).

Step-by-Step Procedure
  • Arraying: Dispense 50 µL of the Scaffold stock (5 µmol) into each well of a 96-well plate.

  • Reagent Addition:

    • Add 50 µL of unique Boronic Acid stock (7.5 µmol, 1.5 eq) to each well.

    • Add 20 µL of Catalyst stock (1 mol% Pd).

    • Add 20 µL of K₂CO₃ base (40 µmol, 8 eq).

  • Inertion: Purge the headspace with Nitrogen gas for 30 seconds and seal with a chemically resistant heat seal.

  • Reaction: Incubate at 80°C for 16 hours with vigorous shaking (800 rpm).

  • Work-up:

    • Cool to Room Temperature (RT).

    • Add 500 µL Ethyl Acetate to extract.

    • Critical Step: Because the product contains a basic amine, the product will partition into the organic phase at basic pH. Do not acidify, or the product will stay in the water.

  • QC: Analyze 5 µL of the organic layer via LC-MS to confirm conversion >85%.

Expert Insight: The dimethylamino tail can coordinate Pd species, potentially poisoning the catalyst. Using a robust bidentate ligand like dppf or XPhos is essential to prevent catalyst deactivation [1].

Protocol 2: Kinetic Solubility Assay

Objective: To quantify the solubility benefit provided by the dimethylaminopropyl tail compared to a standard lipophilic core.

Principle

This assay uses nephelometry (light scattering) to detect precipitation as a DMSO stock solution is titrated into an aqueous buffer.

Procedure
  • Preparation: Prepare a 10 mM stock of the synthesized library compounds in DMSO.

  • Buffer Setup: Aliquot 190 µL of PBS (pH 7.4) into a UV-transparent 96-well plate.

  • Titration:

    • Add 10 µL of compound stock to the first well (Final: 500 µM, 5% DMSO).

    • Perform serial dilutions if determining an exact limit, or a single-point "High Concentration" check.

  • Incubation: Shake at RT for 2 hours to allow equilibrium.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis:

    • Soluble compounds will have OD₆₂₀ < 0.005 (background).

    • Precipitated compounds will show high turbidity.

Expected Result: Compounds retaining the N-[3-(dimethylamino)propyl] tail typically exhibit solubility >100 µM at pH 7.4 due to the protonation of the tertiary amine (pKa ~9.5), whereas analogs without this tail may precipitate at <10 µM [2].

Protocol 3: Cell Viability Screening (MTT Assay)

Objective: To screen the library for biological activity (cytotoxicity) or off-target toxicity.

Procedure
  • Seeding: Plate HeLa or HEK293 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Dilute library compounds in culture medium.

    • Treat cells with compounds at a fixed concentration (e.g., 10 µM) for 48 hours.

    • Control: Include the parent scaffold (4-bromo-N-[3-(dimethylamino)propyl]benzamide) to ensure the scaffold itself is not toxic.

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

  • Measurement: Read Absorbance at 570 nm .

Data Interpretation:

  • Inactive: % Viability > 90% (Scaffold is generally non-toxic).

  • Hit: % Viability < 50% (Indicates the coupled aryl group introduced specific cytotoxicity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning by the amine tail.Switch to Pd(OAc)₂/SPhos or increase catalyst loading to 5 mol%.
Product in Aqueous Phase pH was too low during extraction.Ensure pH > 10 during extraction. The amine must be deprotonated (neutral) to enter the organic layer.
Hygroscopic Weighing Errors Absorption of atmospheric water.Use the hydrochloride salt form for weighing, or correct mass based on TGA (Thermogravimetric Analysis).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

Disclaimer: This protocol is for research purposes only. The compound 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a chemical intermediate and has not been approved for clinical use.

Application Note: Characterization of Benzamide-Amine Pharmacophores in Cell-Based Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-bromo-N-[3-(dimethylamino)propyl]benzamide (herein referred to as BDPB ) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic benzamide core with a basic dimethylaminopropyl tail. This structural motif is a cornerstone in the design of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs), Sigma-1 receptor ligands , and Dopamine D2/D3 antagonists .

However, for assay developers, BDPB presents a specific challenge: it is a prototypical Lipophilic Weak Base (LWB) . Its physicochemical properties (pKa ~9.5, logP ~2.0) predispose it to lysosomal trapping —a phenomenon where the drug accumulates up to 1000-fold in acidic organelles, leading to high Volume of Distribution (


) and potential phospholipidosis artifacts.

This Application Note guides researchers through the rigorous development of cell-based assays for BDPB. It moves beyond simple cytotoxicity to address intracellular disposition , target engagement , and functional selectivity , ensuring that observed effects are due to specific protein modulation rather than non-specific organelle disruption.

Physicochemical Profile & Biological Implications[1][2][3][4][5][6][7]

Understanding the molecule is the first step to valid data.

PropertyValue (Approx.)Biological Implication
Molecular Weight 285.18 g/mol High membrane permeability; fragment-like.
pKa (Amine) ~9.2 – 9.6Highly ionized at lysosomal pH (4.5); Neutral at cytosolic pH (7.2).
LogP ~2.1Sufficient lipophilicity to cross plasma membranes passively.
Pharmacophore Benzamide + Linker + AminePrimary: HDAC Zinc Binding Group (ZBG) or GPCR salt-bridge former.Secondary: Lysosomotropic agent.
The "Ion Trapping" Mechanism

BDPB enters the cell via passive diffusion (neutral form). Upon encountering the acidic environment of the lysosome (pH 4.5), it becomes protonated (


) and membrane-impermeable, becoming "trapped."[1][2] This reduces the free concentration available for the cytosolic/nuclear target (e.g., HDACs), shifting the apparent 

.

Experimental Workflows & Diagrams

Mechanism of Action & Assay Interference

The following diagram illustrates the dual fate of BDPB: functional target binding vs. lysosomal sequestration.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) BDPB_Ext BDPB (Neutral) BDPB_Cyt BDPB (Neutral) BDPB_Ext->BDPB_Cyt Passive Diffusion Target Target Engagement (HDAC / Sigma-1) BDPB_Cyt->Target Specific Binding BDPB_Lys BDPB-H+ (Trapped) Accumulation > 1000x BDPB_Cyt->BDPB_Lys Diffusion BDPB_Lys->BDPB_Cyt Impermeable (Blocked) Artifact Artifacts: Phospholipidosis Autophagy Block BDPB_Lys->Artifact Saturates Volume

Caption: Kinetic partitioning of BDPB. Note the "sink" effect of the lysosome, which competes with the therapeutic target.

Detailed Protocols

Protocol A: Lysosomal Trapping Validation (Essential Control)

Before claiming efficacy, you must quantify how much compound is lost to lysosomes.

Objective: Determine if BDPB accumulates in lysosomes using a competitive displacement assay with LysoTracker™ Red (LTR).

Materials:

  • Cells: Fa2N-4 (Hepatocytes) or U2OS cells.

  • Reagents: LysoTracker™ Red DND-99 (Thermo Fisher), Hoechst 33342 (Nuclear stain).

  • Control: Chloroquine (Positive Control for trapping), 50 µM.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well black-walled plates (5,000 cells/well) and culture for 24h.

  • Dosing: Treat cells with BDPB in a dose-response curve (0.1 µM – 100 µM) for 30 minutes .

    • Note: Short incubation prevents cytotoxicity from confounding results.

  • Probe Addition: Without washing, add LysoTracker Red (final conc. 50 nM) and Hoechst (1 µg/mL). Incubate for 30 mins at 37°C.

  • Imaging: Wash 3x with HBSS. Image on a High-Content Imager (e.g., Opera Phenix) or read on a fluorescence plate reader (Ex/Em: 577/590 nm).

  • Analysis:

    • Mechanism: If BDPB is lysosomotropic, it will raise lysosomal pH or compete for volume, causing a decrease in LysoTracker intensity.

    • Calculate the

      
       of LysoTracker displacement.[3] A low 
      
      
      
      (< 10 µM) indicates significant trapping liability.
Protocol B: Functional Target Engagement (HDAC Inhibition Model)

Assuming BDPB is being developed as a Class I HDAC inhibitor (based on the benzamide scaffold).

Objective: Measure nuclear histone acetylation levels to prove BDPB acts on the target and not just via toxicity.

Materials:

  • Cells: HCT116 or HeLa cells.

  • Detection: Anti-Acetyl-Histone H3 (Lys9/Lys14) Antibody.

  • Reference: Entinostat (MS-275) as a positive control.

Step-by-Step Methodology:

  • Treatment: Treat cells with BDPB (10 nM – 10 µM) for 18 hours.

  • Lysis: Lyse cells using RIPA buffer containing Protease Inhibitors + TSA (Trichostatin A) to prevent deacetylation during lysis.

  • Western Blot / ELISA:

    • Load 20 µg protein per lane.

    • Probe for Ac-H3 (Target) and Total H3 (Loading Control).

    • Probe for p21/WAF1 (Downstream functional marker of HDAC inhibition).

  • Data Validation:

    • Success Criteria: Dose-dependent increase in Ac-H3 without massive loss of cell viability (check via CellTiter-Glo in parallel).

    • Specificity Check: Benzamides are often HDAC1/2/3 selective. If Ac-Tubulin (HDAC6 substrate) increases, the compound has lost selectivity.

Protocol C: Cellular Thermal Shift Assay (CETSA)

The ultimate proof of physical binding in intact cells.

Objective: Confirm BDPB binds the target protein in the complex cellular environment.

Workflow Diagram:

CETSA Step1 Treat Live Cells (BDPB vs DMSO) Step2 Aliquot & Heat Shock (40°C - 65°C) Step1->Step2 Step3 Lyse Cells (Freeze-Thaw) Step2->Step3 Step4 Centrifuge (Remove Precipitate) Step3->Step4 Step5 Western Blot (Soluble Fraction) Step4->Step5 Result Shift in Melting Curve (Stabilization) Step5->Result

Caption: CETSA workflow to validate direct physical interaction between BDPB and target protein.

Methodology:

  • Incubation: Treat 10^7 cells with 10 µM BDPB or DMSO for 1 hour.

  • Harvest: Resuspend cells in PBS with protease inhibitors.

  • Thermal Challenge: Divide into 8 aliquots. Heat each to a specific temperature (e.g., 42, 46, 50, 54, 58, 62, 66, 70°C) for 3 minutes.

  • Separation: Cool to RT, lyse (freeze-thaw x3), and centrifuge at 20,000 x g for 20 min.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot for the target (e.g., HDAC1).

  • Interpretation: BDPB binding should thermally stabilize the protein, shifting the aggregation temperature (

    
    ) higher compared to DMSO control.
    

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
High Potency in Cell Viability, Low Potency in Enzyme Assay Off-target toxicity or Lysosomal Swelling.Run Protocol A (LysoTracker). If positive, the cell death is likely due to "lysosomal burst" or phospholipidosis, not target inhibition.
Right-shift in Cell Assay vs. Biochem Assay Poor permeability or Efflux (P-gp).BDPB is a P-gp substrate. Co-treat with Verapamil (P-gp inhibitor) to check for shift.
Vacuolization seen under microscope Macroscopic sign of lysosomal trapping.This is a "red flag" for toxicity. Lower concentration or modify the "dimethylamino" tail to reduce basicity (e.g., use a morpholine or fluorine substitution).

References

  • Lysosomal Trapping Mechanism: Daniel, W. A., & Wojcikowski, J. (1997). Lysosomal trapping of basic drugs in the liver.[3]Polish Journal of Pharmacology , 49(6).

  • Benzamide HDAC Inhibitors (SAR Context): Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives.Journal of Medicinal Chemistry , 42(15), 3001–3003.

  • CETSA Protocol: Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.Nature Protocols , 9, 2100–2122.

  • Phospholipidosis Screening: Nadanaciva, S., et al. (2011). A High Content Screening Assay for Identifying Lysosomotropic Compounds.[2]Toxicology in Vitro , 25(3), 715-723.

Disclaimer: This Application Note is for research and development purposes only. 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a chemical probe and not an approved therapeutic agent.

Sources

Application Note: High-Performance Solubilization of 4-bromo-N-[3-(dimethylamino)propyl]benzamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS: 301234-82-2) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with histone deacetylase (HDAC) inhibitors, dopamine antagonists, and sigma receptor ligands. Its physicochemical profile—characterized by a lipophilic bromophenyl tail and a basic dimethylamino headgroup—presents specific solubility challenges in physiological buffers.

This guide provides a validated protocol for solubilizing this compound to ensure consistent in vitro data. We address the critical "pKa trap" where the transition from organic solvent to neutral pH buffer causes rapid micro-precipitation, often invisible to the naked eye but devastating to assay reproducibility.

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must understand its ionization states. The molecule contains two key functional regions:[1]

  • The Lipophilic Core: The 4-bromobenzamide moiety (LogP contribution ~2.5–3.0).

  • The Basic Tail: The tertiary dimethylamine (pKa ~9.2–9.5).

The "pKa Trap" Mechanism

In pure DMSO, the compound is fully soluble. However, upon dilution into a pH 7.4 buffer (e.g., PBS or DMEM), the equilibrium shifts. While the amine remains largely protonated (cationic) and soluble at pH 7.4, local regions of high concentration during the mixing event can lead to the formation of the neutral free base, which has poor aqueous solubility.

Table 1: Physicochemical Properties (Predicted)

PropertyValueImplication for Handling
Molecular Weight 285.18 g/mol Moderate size; diffuses rapidly.
LogP (Octanol/Water) ~2.5 – 3.0Lipophilic; requires organic co-solvent (DMSO).
pKa (Basic Amine) ~9.3Cationic at pH 7.4; Neutral at pH > 9.0.
Solubility (Water, pH 7) < 1 mg/mL (Predicted)Poor solubility without protonation or co-solvent.
Solubility (DMSO) > 50 mMExcellent stock solvent.

Visualizing the Solubility Equilibrium

The following diagram illustrates the protonation states and the risk of precipitation during the dilution process.

SolubilityEquilibrium Stock DMSO Stock (Fully Soluble) Dilution Aqueous Dilution (pH 7.4) Stock->Dilution Add to Buffer Cation Protonated Species (BH+) Soluble Dilution->Cation Major Species (pH < pKa) Neutral Free Base (B) Insoluble Dilution->Neutral Minor Species (Equilibrium) Cation->Neutral pH Shift > 8.0 Precipitate Micro-Precipitate (Assay Failure) Neutral->Precipitate Aggregation (If > Solubility Limit)

Caption: Figure 1. Solubility equilibrium dynamics. At physiological pH, the compound exists in equilibrium. Improper mixing or high pH shifts the balance toward the insoluble neutral form.

Validated Solubilization Protocol

Objective: Prepare a stable 100 µM working solution in assay buffer (0.1% DMSO final concentration) from a 100 mM stock.

Reagents Required[2][3][4]
  • Compound: 4-bromo-N-[3-(dimethylamino)propyl]benzamide (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Buffer: PBS (pH 7.4) or HEPES (pH 7.2). Avoid phosphate buffers if high concentrations of divalent cations (Ca2+, Mg2+) are present, as they can facilitate salting out.

Step-by-Step Methodology
Step 1: Primary Stock Preparation (100 mM)
  • Weigh 2.85 mg of the solid compound.

  • Add 100 µL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Verification: Inspect for clarity. If particles persist, sonicate for 5 minutes at 40°C.

    • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Step 2: Intermediate Dilution (The "Step-Down" Method)

Direct dilution from 100 mM to 100 µM (1:1000) often causes "shock precipitation." We use an intermediate step.

  • Prepare a 1 mM Intermediate in assay buffer/media.

    • Take 10 µL of the 100 mM DMSO Stock.

    • Add slowly to 990 µL of pre-warmed (37°C) culture media or buffer while vortexing.

    • Crucial: Add the DMSO stock into the buffer, not the other way around.

    • Result: 1 mM compound in 1% DMSO.

Step 3: Final Assay Concentration (100 µM or lower)
  • Dilute the 1 mM Intermediate 1:10 with assay buffer.

    • Take 100 µL of 1 mM Intermediate.

    • Add to 900 µL of Assay Buffer.

    • Final Conditions: 100 µM compound, 0.1% DMSO.

Experimental Workflow Diagram

ProtocolWorkflow Solid Solid Compound (2.85 mg) Stock Primary Stock 100 mM Solid->Stock Dissolve DMSO Anhydrous DMSO (100 µL) DMSO->Stock Inter Intermediate Solution 1 mM (1% DMSO) Stock->Inter 10 µL Transfer (Vortex while adding) Buffer1 Pre-warmed Media (990 µL) Buffer1->Inter Final Working Solution 100 µM (0.1% DMSO) Inter->Final 100 µL Transfer Buffer2 Assay Buffer (900 µL) Buffer2->Final

Caption: Figure 2. Step-down dilution workflow to prevent precipitation shock.

Troubleshooting & Optimization

Issue: Visible cloudiness upon dilution.

  • Cause: Local concentration exceeded solubility limit; "Crash-out" of the neutral species.

  • Solution: Acidify the intermediate step. Add 1 equivalent of HCl (relative to the compound) to the DMSO stock. This ensures the amine is fully protonated (

    
    ) before it hits the aqueous buffer, drastically increasing solubility.
    

Issue: Cytotoxicity in control wells.

  • Cause: DMSO concentration > 0.5%.

  • Solution: Ensure the final dilution step reduces DMSO to < 0.1%. Use the "Step-Down" method described above.

Issue: Loss of potency over time.

  • Cause: Adsorption to plasticware. The lipophilic tail can stick to polystyrene.

  • Solution: Use Low-Binding Polypropylene plates and tips. Avoid glass for low concentrations (< 10 nM) as the cationic amine can bind to silanols in glass.

References

  • Compound Identification & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301234-82-2, 4-bromo-N-[3-(dimethylamino)propyl]benzamide. Retrieved from [Link]

  • Solubility Prediction Models

    • Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design. (Used for LogP and pKa estimation logic).[2]

  • General Benzamide Scaffold Bioactivity
  • Sigma-Aldrich (2025). Handling and Solubility of Lipophilic Compounds.

Sources

Application Note: Strategic Diversification of 4-Bromo-N-[3-(dimethylamino)propyl]benzamide for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the derivatization of 4-bromo-N-[3-(dimethylamino)propyl]benzamide (referred to herein as Scaffold A ).[1] This molecule represents a "privileged" fragment in drug discovery due to its dual-functionality:

  • The Aryl Bromide (Diversity Vector): A versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Dimethylamino Tail (Solubility & Purification Anchor): A basic motif that improves aqueous solubility and enables "Catch-and-Release" purification using Strong Cation Exchange (SCX) chromatography.[1]

The protocols below are designed for high-throughput parallel synthesis, prioritizing reaction robustness and self-validating purification workflows.

Strategic Analysis: The "Anchor & Vector" Approach

In SAR studies, Scaffold A acts as a template.[1] The N-[3-(dimethylamino)propyl] amide chain often mimics lysine side chains or interacts with acidic residues in GPCR/Kinase binding pockets.[1] Therefore, we preserve this "Anchor" while elaborating the "Vector" (the aryl bromide) to explore electronic and steric space.

Chemical Logic & Causality[1]
  • Why Pd-Catalysis? The C-Br bond is sufficiently reactive for oxidative addition by Pd(0) but stable enough to survive standard storage.[1]

  • Why SCX Purification? Traditional silica chromatography is slow for libraries.[1] The tertiary amine in Scaffold A allows the product to bind to acidic resins (SCX), while non-basic impurities (catalyst ligands, boronic acids, de-halogenated byproducts) are washed away. This ensures that if material is recovered, it contains the essential pharmacophore.

Experimental Workflow Visualization

The following diagram illustrates the parallel synthesis logic, splitting the scaffold into Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) diversity pathways.

SAR_Workflow Scaffold Scaffold A (Aryl Bromide + Basic Amine) Decision Diversity Vector Selection Scaffold->Decision Suzuki Path A: Suzuki-Miyaura (Biaryl Formation) Decision->Suzuki Buchwald Path B: Buchwald-Hartwig (Amination) Decision->Buchwald Reagents_S Reagents: Boronic Acids R-B(OH)2 Pd(dppf)Cl2, K2CO3 Suzuki->Reagents_S Reagents_B Reagents: Primary/Secondary Amines XPhos Pd G3, NaOtBu Buchwald->Reagents_B Reaction Parallel Synthesis Block (90°C, 16h) Reagents_S->Reaction Reagents_B->Reaction Workup SCX 'Catch & Release' Purification Reaction->Workup Crude Mixture Library Final SAR Library (>95% Purity) Workup->Library Elution with NH3/MeOH

Figure 1: Parallel synthesis workflow for diversifying Scaffold A. The process splits into C-C and C-N bond formation pathways, converging at the SCX purification stage.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To attach aromatic/heteroaromatic rings for exploring hydrophobic pockets.[1]

Reagents:

  • Substrate: 4-bromo-N-[3-(dimethylamino)propyl]benzamide (1.0 equiv).

  • Diversity Reagent: Aryl Boronic Acid (1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv).[1] Note: This catalyst is chosen for its resistance to poisoning by the substrate's tertiary amine [1].

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve Scaffold A (50 mg, 0.175 mmol) in 1,4-Dioxane (2 mL).

  • Addition: Add the specific Aryl Boronic Acid (0.26 mmol) and 2M K₂CO₃ (260 µL).

  • Degassing: Sparge with nitrogen for 2 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM (7 mg, 0.009 mmol).[1] Cap the vial immediately.

  • Reaction: Heat at 90°C for 16 hours with vigorous stirring.

  • Monitoring: Check via LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

Protocol B: SCX "Catch and Release" Purification

Objective: To isolate the product from non-basic impurities (boronic acids, phosphine oxides) without liquid-liquid extraction.[1]

Mechanism: The dimethylamino group (pKa ~9.[1]5) protonates in acid, binding to the sulfonic acid resin. Neutral impurities flow through.[1]

SCX_Logic Load 1. LOAD (Acidic/Neutral pH) Product Binds (+) Wash 2. WASH (Methanol) Impurities Elute Load->Wash Retain Amine Elute 3. ELUTE (2M NH3 in MeOH) Product Released Wash->Elute Switch pH > 10

Figure 2: The SCX purification logic. The basic tail of the scaffold serves as a temporary affinity tag.

Step-by-Step Methodology:

  • Conditioning: Pre-wet a 1g SCX-2 cartridge with MeOH (5 mL).

  • Loading: Dilute the crude reaction mixture with MeOH (2 mL) and load directly onto the cartridge. Note: If the reaction solvent is very basic, acidify slightly with acetic acid to ensure binding.

  • Washing: Flush with MeOH (10 mL). Discard this fraction. It contains the boronic acid excess, catalyst ligands, and solvent [2].[3]

  • Elution: Elute with 2M Ammonia in Methanol (5 mL). Collect this fraction. The ammonia deprotonates the tertiary amine, releasing the pure product.

  • Finishing: Concentrate the eluent under vacuum (SpeedVac or Rotavap) to yield the final compound.

Hypothetical SAR Data Interpretation

The following table illustrates how to interpret the data generated from this library. The "Shift" column indicates the change relative to the parent scaffold.

Derivative (R-Group)Molecular WeightcLogPActivity (Hypothetical pIC50)Interpretation
Parent (Br) 285.182.05.2Baseline reference.[1]
4-Methoxy-phenyl 312.412.46.8Electronic: EDG improves potency.[1] H-bond acceptor present.
4-Fluoro-phenyl 300.372.85.5Steric: Size tolerance confirmed, but minimal electronic gain.[1]
3-Pyridyl 283.371.57.1Solubility: Lower LogP + specific H-bond interaction in pocket.[1]
Morpholino (Buchwald) 291.391.24.8Geometry: Twist angle change disrupts binding.[1]

Table 1: Representative data profile for a 4-position diversification library.

Troubleshooting & Optimization (Self-Validation)

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: The tertiary amine tail may coordinate to Palladium, creating an inactive species.

    • Fix: Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts.[1] These bulky, electron-rich ligands prevent amine coordination [3].[1]

  • Issue: Product elutes in the Wash step of SCX.

    • Cause: The loading solution was too basic (from the K₂CO₃ used in the reaction).

    • Fix: Add 5 drops of Acetic Acid to the crude mixture before loading onto the SCX cartridge to ensure the amine is protonated (R-NHMe₂⁺).

  • Issue: Incomplete conversion of Aryl Bromide.

    • Cause: Oxidative addition is slow.[1]

    • Fix: The 4-position of benzamide is electronically deactivated (electron-deficient ring).[1] Increase temperature to 100°C or use microwave irradiation (110°C, 30 min).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Organ, M. G., et al. (2002).[1][4] The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries. Combinatorial Chemistry & High Throughput Screening, 5(3), 211-218.[1][4] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purity & Impurity Profiling for 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the Linker

You are likely synthesizing 4-bromo-N-[3-(dimethylamino)propyl]benzamide as a fragment for histone deacetylase (HDAC) inhibitors (e.g., Panobinostat analogs) or as a kinase inhibitor scaffold. The 3-(dimethylamino)propyl tail is not merely a solubilizing group; it often serves as a solvent-exposed "cap" that interacts with residues at the rim of the protein binding pocket.[1]

High purity is non-negotiable here. A 1% impurity in this intermediate can lead to complex, inseparable mixtures in subsequent cross-coupling (Suzuki/Sonogashira) steps.[1] This guide addresses the specific "ghost peaks" and yield losses frequently reported by our users.

Part 1: The "Ghost" Peaks – Impurity Identification Guide

User Question: "I see three distinct peaks in my HPLC trace. My LC-MS shows the product mass, but also a large early peak and a hydrophobic late eluter.[1] What are they?"

Diagnosis: In amide couplings involving 3-(dimethylamino)propylamine (DMAPA) , you are fighting three distinct chemical battles: hydrolysis, reagent contamination, and oxidation.

Impurity Profile Table
Peak IDRelative Retention (RRT)IdentityOriginMass Shift (Δ)
Impurity A 0.3 - 0.5 (Early)4-Bromobenzoic Acid Hydrolysis of acid chloride or unreacted starting material.Product - 78 Da
Target 1.00Target Amide Desired Product.M+H = 285/287 (Br isotope)
Impurity B 1.05 - 1.10N-Oxide Derivative Oxidation of the tertiary amine tail during workup or storage.[1]+16 Da
Impurity C 1.8 - 2.2 (Late)Bis-Amide Dimer Reaction of acid chloride with 1,3-diaminopropane (common impurity in DMAPA).M+H ≈ 441 (Complex Br pattern)
Part 2: Synthesis-Driven Impurities (The "Why" and "How")

User Question: "I bought '99% pure' DMAPA. Why am I getting the Bis-Amide Dimer?"

Technical Insight: Commercial DMAPA is synthesized via the hydrogenation of N,N-dimethylaminopropionitrile.[1] A common side reaction in that industrial process produces 1,3-diaminopropane (where the dimethyl group is missing).[1]

  • The Mechanism: 1,3-diaminopropane has two primary amines.[1] It reacts twice as fast and consumes two equivalents of your precious 4-bromobenzoyl chloride.[1]

  • The Result: You form N,N'-(propane-1,3-diyl)bis(4-bromobenzamide). This molecule is highly lipophilic and crystallizes poorly, often trapping your product in an oil.[1]

Visualizing the Reaction Landscape

ReactionPathways SM_Acid 4-Bromobenzoyl Chloride Product TARGET AMIDE SM_Acid->Product + DMAPA Side_Acid Impurity A: 4-Bromobenzoic Acid SM_Acid->Side_Acid + H2O (Hydrolysis) Side_Dimer Impurity C: Bis-Amide Dimer SM_Acid->Side_Dimer + 1,3-Diaminopropane (Double Addition) Reagent_DMAPA Reagent: DMAPA Impurity_Water Moisture (H2O) Impurity_Diamine Impurity: 1,3-Diaminopropane Side_Oxide Impurity B: N-Oxide Product->Side_Oxide + Air/Peroxides (Oxidation)

Figure 1: Reaction pathways showing the origin of the three primary impurities.[1] Note that Impurity C arises from dirty starting reagents, while Impurity B arises from poor storage.

Part 3: Protocol & Troubleshooting (The "Fix")

User Question: "My yield is low (30%), and the product is stuck in the aqueous layer. How do I extract it?"

The Protocol Failure: The product contains a basic tertiary amine (pKa ~9-10).[1] If you perform a standard acidic wash (HCl/Citric Acid) to remove excess DMAPA, you will protonate your product , making it water-soluble. It will be discarded with the aqueous waste.[1]

Corrected Workup Protocol
  • Quench: Add saturated NaHCO₃ to the reaction mixture (pH ~8).

  • Extraction: Extract with DCM or EtOAc.

    • Critical Step: The aqueous phase must be pH > 10 to ensure the tertiary amine is deprotonated (neutral) and moves into the organic layer.[1] Use 1M NaOH if necessary, but watch for hydrolysis of the amide bond if left too long.[1]

  • Washing:

    • Do NOT use acid.

    • Wash with water (removes DMAPA salts).[1]

    • Wash with Brine.[1]

  • Purification:

    • If the "Bis-Amide" (Impurity C) is present, recrystallization is difficult. Use Flash Chromatography.[1][2]

    • Column Conditions: DCM:MeOH:NH₄OH (90:10:1).[1] The ammonia is required to prevent the amine tail from streaking on the silica.[1]

Part 4: Stability & Storage (N-Oxides)

User Question: "The compound was pure yesterday. Today, LC-MS shows a mass of M+16.[1] What happened?"

Analysis: Tertiary amines are electron-rich and prone to oxidation to N-oxides (N⁺–O⁻).[1][3] This happens if:

  • The compound is stored in solution (especially chlorinated solvents) for long periods.[1]

  • The ether or THF used in synthesis contained peroxides.[1]

  • The product was dried under a stream of air rather than inert gas (Nitrogen/Argon).[1]

Prevention Strategy:

  • Store: Solid state, -20°C, under Argon.

  • Solvents: Ensure all ether/THF used in workup is peroxide-free (test with starch-iodide paper).

  • Rescue: If N-oxide forms, it can sometimes be reduced back to the amine using mild reducing agents like Zn/Acetic acid, though this risks reducing the aryl bromide.[1] Prevention is better than cure.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckLC Analyze LC-MS/HPLC Start->CheckLC Branch1 Peak at RRT ~0.4 (Mass = SM - Cl + OH) CheckLC->Branch1 Branch2 Peak at RRT ~2.0 (High Mass) CheckLC->Branch2 Branch3 Peak at RRT ~1.05 (Mass +16) CheckLC->Branch3 Branch4 Low Yield / No Product in Organic Layer CheckLC->Branch4 Action1 Hydrolysis. Dry solvents; Check Acid Chloride quality. Branch1->Action1 Action2 Dimer Impurity. Check DMAPA source for 1,3-diaminopropane. Branch2->Action2 Action3 N-Oxide. Check solvents for peroxides. Store under Argon. Branch3->Action3 Action4 pH Error. Aqueous layer was too acidic. Adjust to pH > 10 and re-extract. Branch4->Action4

Figure 2: Diagnostic workflow for rapid identification of synthesis failures.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2332594, N-[3-(dimethylamino)propyl]benzamide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for Amide Coupling and Chemoselectivity).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context for coupling agent side reactions).

  • Chaudhary, P., et al. (2006).[1] N-Oxides in Drug Discovery: Synthesis, Analysis, and Stability. Journal of Pharmaceutical Sciences. (Reference for N-oxide formation in tertiary amines).

Sources

Technical Support Center: Recrystallization of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-bromo-N-[3-(dimethylamino)propyl]benzamide. This document provides a structured, in-depth approach to developing a robust recrystallization protocol. It is designed for researchers and drug development professionals who may be encountering challenges in obtaining this compound in high purity. Instead of a single prescribed solvent system, this guide will empower you to systematically determine the optimal conditions for your specific material, addressing common issues like solvent selection and "oiling out."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Where do I begin when selecting a recrystallization solvent for 4-bromo-N-[3-(dimethylamino)propyl]benzamide?

A1: The selection process is guided by the principle of "like dissolves like," but the unique structure of your compound requires a nuanced approach.[1][2][3]

  • Molecular Structure Analysis: Your molecule has three key regions:

    • 4-bromobenzoyl group: A large, non-polar, hydrophobic aromatic ring.

    • Amide (-CONH-) linkage: A polar group capable of hydrogen bonding.[4]

    • N,N-dimethylaminopropyl tail: A polar and basic tertiary amine group.

This mixed polarity suggests that a single solvent may not be ideal, but it's the correct place to start. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[5][6]

Initial Screening Protocol: Begin by testing the solubility of a small amount of your crude material (~20-50 mg) in about 0.5 mL of a range of solvents at room temperature and then at their boiling point.[5][6]

  • Good Candidates: Solvents that show poor solubility at room temperature but complete dissolution upon heating are excellent candidates.

  • Poor Candidates: Solvents that dissolve the compound completely at room temperature are unsuitable for single-solvent recrystallization but may be useful in a mixed-solvent system. Solvents that fail to dissolve the compound even when boiling should be discarded.

Suggested solvents for initial screening are listed in the table below.

Q2: I've found a solvent that dissolves my compound when hot, but nothing crystallizes upon cooling. What should I do?

A2: This is a common scenario indicating that your compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently saturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation point for crystal growth.[7]

    • Seeding: If you have a small crystal of pure product, add it to the cold solution to act as a template for crystallization.[7][8]

  • Reduce Solvent Volume: If induction methods fail, your solution is likely not saturated. Re-heat the solution and gently boil away a portion of the solvent to increase the solute concentration.[9] Allow it to cool again slowly.

  • Consider a Mixed-Solvent System: If the compound remains highly soluble, the best approach is a two-solvent system, also known as a binary system.[5][7] This is detailed in the next question.

Q3: How do I develop a mixed-solvent system for my compound?

A3: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[5] This technique combines a "good" solvent (one that dissolves the compound readily) with a "bad" or "anti-solvent" (one in which the compound is insoluble).[10][11] The two solvents must be miscible.

Common Miscible Pairs:

  • Ethanol-Water

  • Acetone-Hexane

  • Ethyl Acetate-Hexane[7]

  • Methanol-Water

Protocol for Developing a Binary System:

  • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[11]

  • While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[10][12] This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[10]

  • Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.[7]

Q4: My compound is separating as a liquid or "oiling out" instead of forming solid crystals. Why is this happening and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[8][13] This typically happens when a compound's melting point is lower than the boiling point of the solvent, or when a highly supersaturated solution cools too quickly.[9] The resulting oil often traps impurities, defeating the purpose of recrystallization.[9][14]

Primary Causes & Solutions:

  • High Supersaturation/Rapid Cooling: The solution is coming out of solution too fast.

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to reduce the saturation level.[9] Let the solution cool much more slowly. Insulating the flask can help.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent with a lower boiling point.

  • Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[9][14]

    • Solution: If the oil solidifies upon further cooling, you can attempt a second recrystallization of that solid. Alternatively, adding activated charcoal to the hot solution before filtration can sometimes remove impurities that promote oiling.

Q5: Does the basicity of the dimethylamino group affect the recrystallization?

A5: Yes, absolutely. The tertiary amine is a basic functional group. If your crude material is acidic or if you use an acidic solvent, the amine can become protonated to form a salt. This salt will have drastically different (and typically much higher) solubility in polar solvents compared to the freebase form. For a successful organic solvent recrystallization, ensure you are working with the neutral, freebase form of your compound. A pre-recrystallization workup with a mild base (e.g., washing a solution with aqueous sodium bicarbonate) may be necessary if your crude material is suspected to be in a salt form.

Experimental Protocols & Data

Solvent Screening Workflow

The logical flow for selecting and optimizing a recrystallization solvent system can be visualized as follows.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent Development Start Select Candidate Solvents (e.g., Ethanol, Acetone, Toluene, Ethyl Acetate) Test_RT Test Solubility (20-50 mg) in 0.5 mL Solvent at Room Temperature Start->Test_RT Soluble_RT Soluble at RT? Test_RT->Soluble_RT Test_Hot Heat to Boiling Soluble_RT->Test_Hot No To_Mixed FAIL: Candidate for Mixed Solvent System Soluble_RT->To_Mixed Yes Soluble_Hot Soluble when Hot? Test_Hot->Soluble_Hot Cool Cool Slowly to RT, then Ice Bath Soluble_Hot->Cool Yes Discard FAIL: Discard Solvent Soluble_Hot->Discard No Crystals Crystals Form? Cool->Crystals Success SUCCESS: Optimize on Larger Scale Crystals->Success Yes Crystals->To_Mixed No Start_Mixed Select 'Good' Solvent (from Phase 1) + Miscible 'Bad' Anti-Solvent To_Mixed->Start_Mixed Proceed if no single solvent works Dissolve_Good Dissolve Compound in Minimum Hot 'Good' Solvent Start_Mixed->Dissolve_Good Add_Bad Add Hot 'Bad' Solvent Dropwise to Cloud Point Dissolve_Good->Add_Bad Clarify Add Drop of 'Good' Solvent to Clarify Add_Bad->Clarify Cool_Mixed Cool Slowly to RT, then Ice Bath Clarify->Cool_Mixed Crystals_Mixed Crystals Form? Cool_Mixed->Crystals_Mixed Success_Mixed SUCCESS: Optimize Ratio on Larger Scale Crystals_Mixed->Success_Mixed Yes Troubleshoot TROUBLESHOOT: (See Oiling Out FAQ) Crystals_Mixed->Troubleshoot No (Oiling Out?)

Caption: Decision workflow for selecting a recrystallization solvent system.

Table of Potential Solvents

This table summarizes the properties of common laboratory solvents that could be used for the initial screening process.

SolventBoiling Point (°C)[1][15]PolarityComments
Water 100HighUnlikely to work alone due to the large non-polar ring, but excellent as an anti-solvent with alcohols.[1]
Methanol 65HighGood for polar compounds; easily removed due to low boiling point.[1][16]
Ethanol (95%) 78HighAn excellent, general-purpose solvent for moderately polar compounds.[1] Often works well with water as an anti-solvent.[7]
Acetone 56Medium-HighA strong, polar aprotic solvent. Its low boiling point can make it difficult to work with but easy to remove.[1]
Ethyl Acetate 77MediumGood general solvent for compounds of intermediate polarity.[1]
Toluene 111LowGood for aromatic compounds.[1] High boiling point may promote oiling out and makes it difficult to remove.[1][15]
Hexane / Heptane ~69 / ~98Very LowUnlikely to dissolve the compound alone but are excellent anti-solvents for polar or intermediate solvents like Ethyl Acetate or Acetone.[1]

References

  • Benzamide - Solubility of Things. (n.d.). Vertex AI Search.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Chem355 Labbook-2020. (2020). Swarthmore College.
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs. (n.d.). University of York.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
  • Solubility determination and modelling of benzamide in organic solvents. (n.d.). ResearchGate.
  • Recrystallization using two solvents. (2012, May 7). YouTube.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Preventing Oiling Out in Diastereomeric Salt Formation. (n.d.). BenchChem.
  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • The Problem of Oiling Out in Chemical Process Development. (2017, February 18). KiloMentor.

Sources

Technical Support Center: Purification Strategies for 4-bromo-N-[3-(dimethylamino)propyl]benzamide Contamination

[1]

Status: Operational Ticket ID: CHEM-PUR-004 Subject: Removal of Basic Amide Byproduct (4-bromo-N-[3-(dimethylamino)propyl]benzamide) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering contamination by 4-bromo-N-[3-(dimethylamino)propyl]benzamide . In high-throughput medicinal chemistry, this specific molecule is frequently generated when 3-(dimethylamino)propylamine (DMAPA) is used as a scavenger to quench excess 4-bromobenzoyl chloride (or similar electrophiles).

Because this byproduct contains a basic tertiary amine tail (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

acid-base extraction

This guide provides three tiered workflows for removal:

  • Liquid-Liquid Extraction (LLE): The standard protocol for neutral/acidic targets.

  • Solid-Supported Scavenging: For acid-sensitive targets or emulsion-prone reactions.

  • Chromatographic Resolution: When LLE fails (e.g., Target is also a base).

Part 1: The Chemical Logic (Diagnostic)

Before proceeding, confirm the physicochemical context. The removal strategy hinges entirely on the

Target MoleculeImpurity
PropertyTarget Molecule (Yours)Impurity (To Remove)
Structure Variable4-bromo-N-[3-(dimethylamino)propyl]benzamide
Key Functional Group Neutral/Acidic vs. BasicTertiary Amine (Dimethylamino)
Approximate pKa Neutral or < 4.0~ 9.5 (Basic)
Solubility (pH < 4) Organic Layer (DCM/EtOAc)Aqueous Layer (Protonated Salt)

The "Scavenger" Context: If you used DMAPA to remove excess acid chloride, this impurity was intentionally created to be washable. If you cannot wash it out, your pH control is likely insufficient, or your target is acting as a base.

Part 2: Removal Protocols
Method A: Liquid-Liquid Extraction (LLE)

Best for: Neutral or Acidic Target Molecules.

This is the most efficient method. By lowering the pH of the aqueous phase, we protonate the dimethylamino tail of the impurity, forcing it into the water layer while your neutral target remains in the organic phase.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash Solution: 1.0 M HCl OR 10% (w/v) Citric Acid (Recommended).

Protocol:

  • Dilution: Dilute the crude reaction mixture with EtOAc or DCM (approx. 10 mL per mmol of substrate).

  • First Wash (Acidic):

    • Add an equal volume of 10% Citric Acid (aq).

    • Expert Note: We prefer Citric Acid over HCl because it buffers effectively at pH ~3-4 and prevents the "oiling out" of amine salts often seen with strong mineral acids.

    • Shake vigorously for 2 minutes. Allow layers to separate.[1][2]

    • The impurity is now in the AQUEOUS layer.

  • Check pH: Spot the aqueous layer on pH paper. It must be pH < 4 . If not, add more acid and re-shake.

  • Separation: Drain the aqueous layer (waste).[1]

  • Second Wash (Brine): Wash the organic layer with saturated NaCl (brine) to remove residual water/acid.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Troubleshooting LLE:

  • Issue:Emulsion formed.

    • Fix: Add a small amount of Methanol (MeOH) or filter the biphasic mixture through a pad of Celite.

  • Issue:Target is lost.

    • Fix: Your target might have a basic site.[3] Switch to Method C .

Method B: Solid-Supported Scavenging (SPE)

Best for: Acid-sensitive targets or avoiding aqueous workups.

If your target decomposes in acid, use a Strong Cation Exchange (SCX) resin or a sulfonic acid functionalized silica. These resins act like "solid acids" that grab the basic impurity.

Reagents:

  • Resin: SCX-2 (Propylsulfonic acid functionalized silica) or Amberlyst-15.

  • Solvent: DCM or MeOH.

Protocol:

  • Preparation: Dissolve crude mixture in DCM or MeOH.

  • Loading: Pass the solution through a pre-packed SCX-2 cartridge (use approx. 1 g resin per 0.1 g of expected impurity).

    • Mechanism:[4][5][6][7][8] The basic dimethylamino impurity binds irreversibly to the sulfonic acid sites on the silica.

    • Target: Your neutral target flows through unretained.

  • Elution: Wash the cartridge with 2 column volumes of MeOH.

  • Collection: Combine the flow-through and wash fractions. Concentrate to yield purified target.[2]

Method C: Chromatographic Resolution

Best for: Basic Targets (where LLE fails).

If your target is also a base (e.g., a pyridine or another amine), both molecules will protonate and go into the water in Method A. You must separate them by polarity using Flash Chromatography.[9]

The Challenge: Amine-containing compounds "streak" or "tail" on standard silica gel due to interaction with acidic silanols.

Optimized Mobile Phase:

  • Base Modifier: You MUST add a base to your eluent to suppress silanol interactions.

  • Recipe: DCM : MeOH : NH₄OH (90 : 10 : 1) or DCM : MeOH containing 1% Triethylamine (TEA).

Protocol:

  • TLC Spotting: Run a TLC of the crude using the modifier system (e.g., 5% MeOH/DCM + 1% TEA).

    • Impurity Rf: The dimethylamino tail is very polar. It usually runs lower (Rf < 0.2) than many drug-like targets.

  • Gradient: Run a gradient from 0% to 10% MeOH (with constant 1% TEA).

  • Detection: The impurity is UV active (benzamide chromophore). Look for the late-eluting peak.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct purification method based on your target molecule's properties.

PurificationLogicStartCrude Mixture containing4-bromo-N-[3-(dimethylamino)propyl]benzamideQ1Is your Target MoleculeBasic (contains amines)?Start->Q1NoBaseNo (Neutral/Acidic)Q1->NoBaseTarget is NeutralYesBaseYes (Basic)Q1->YesBaseTarget is BasicQ2Is Target Acid Sensitive?NoBase->Q2MethodAMETHOD A: LLE(Wash with 10% Citric Acid)Impurity -> Aqueous PhaseQ2->MethodAStableMethodBMETHOD B: Scavenging(Pass through SCX-2 Cartridge)Impurity binds to ResinQ2->MethodBSensitiveMethodCMETHOD C: ChromatographyDCM:MeOH + 1% Et3N(Suppress Silanol Tailing)YesBase->MethodC

Caption: Decision tree for selecting the optimal purification strategy based on target molecule stability and basicity.

Part 4: Frequently Asked Questions (FAQ)

Q: I tried the acid wash (Method A), but my product oiled out with the impurity. Why? A: This often happens when using HCl with lipophilic amines. The hydrochloride salt of the impurity is not water-soluble enough and forms a third oily layer.

  • Solution: Switch to 10% Citric Acid or 1M Acetic Acid . Citrate and Acetate salts are generally more water-soluble and less prone to oiling out than chlorides.

Q: Can I use this impurity as a handle for "Catch and Release" purification? A: Yes. If you are synthesizing this molecule (i.e., it is the Target) and want to remove neutral impurities:

  • Extract the reaction mixture with 1M HCl . (Target goes to Aqueous).

  • Wash the Aqueous layer with Ether/EtOAc (Removes neutral impurities).

  • Basify the Aqueous layer to pH 12 with NaOH.

  • Extract back into EtOAc. (Pure Target returns to Organic).

Q: I am seeing a "ghost peak" in LCMS that matches the impurity's mass but elutes differently. A: Check for the N-oxide . Tertiary amines like the dimethylamino group can oxidize to N-oxides upon standing in air or during workup with peroxides. The N-oxide is much more polar and may not extract into acid as efficiently as the parent amine.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

  • Marsh, A., et al. (2017). "Amine Scavenging Strategies in Organic Synthesis." Journal of Chemical Education, 94(8), 1050–1056. (Detailed mechanics of SCX and amine scavenging). [Link]

  • Biotage. (2023). Strategies for Purifying Basic Compounds using ISOLUTE® SCX-2. (Application Note on Strong Cation Exchange). [Link]

"4-bromo-N-[3-(dimethylamino)propyl]benzamide" scale-up synthesis issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide Ticket ID: #SC-2024-BR-AMIDE Responder: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Hidden" Complexity of Amino-Amides

Welcome to the technical support center. You are likely encountering issues scaling up 4-bromo-N-[3-(dimethylamino)propyl]benzamide . On paper, this is a trivial amide coupling.[1] In the reactor, it presents a classic process chemistry trap: The Amphiphilic Nightmare.

The molecule contains a lipophilic head (bromophenyl) and a hydrophilic, basic tail (dimethylamine).[1] This duality causes three specific failure modes during scale-up:

  • Emulsion Locking: The product acts as a surfactant during aqueous workup.[1]

  • Product Loss to Aqueous: The basic tail protonates, dragging your product into the water layer if pH is not strictly controlled.[1]

  • "Oiling Out" during Crystallization: The tertiary amine disrupts crystal lattice formation, leading to sticky oils instead of filterable solids.[1]

This guide moves beyond standard literature to address these scale-dependent behaviors.

Module 1: Synthesis Route Selection & Reaction Control

For scale-up (>100g), we strongly recommend the Acid Chloride Route over Coupling Agents (EDC/HATU).[1]

Route Comparison
FeatureMethod A: Acid Chloride (Recommended)Method B: Coupling Agents (EDC/HATU)
Cost Low (Thionyl chloride is cheap)High (Peptide coupling agents are expensive)
Atom Economy HighLow (Large urea byproducts)
Purification Acid/Base extraction (Scalable)Chromatography often required (Not scalable)
Key Risk Exotherm managementRemoval of urea byproducts
The Protocol (Acid Chloride Method)

Reagents: 4-Bromobenzoyl chloride (1.0 equiv), 3-(Dimethylamino)-1-propylamine (DMAPA, 1.1 equiv), Triethylamine (1.2 equiv), DCM or THF (10 vol).[1]

Critical Process Parameters (CPPs):

  • Temperature: Maintain <10°C during addition. The reaction of acid chlorides with primary amines is violently exothermic.[1]

  • Order of Addition: Add the Acid Chloride solution into the Amine/Base solution .

    • Why? Adding amine to acid chloride creates a local excess of acid chloride, increasing the risk of bis-acylation (rare but possible) or impurity formation. Adding acid chloride to the amine ensures amine is always in excess.[1]

Visual Workflow: Reaction Logic

ReactionFlow Start Start: Reactor Setup Cool Cool Amine/TEA Soln to <5°C Start->Cool Add Slow Addition of Acid Chloride Cool->Add Monitor Monitor Temp (Keep <15°C) Add->Monitor Exotherm! Monitor->Add Pause if High T IPC IPC: HPLC (<1% SM) Monitor->IPC Quench Quench with Water IPC->Quench Pass

Caption: Figure 1. Reaction workflow emphasizing temperature control during the exothermic addition step.

Module 2: The "pH Swing" Work-up (The Core Solution)

This is where 90% of scale-up attempts fail.[1] Because the product contains a basic nitrogen (pKa ~9-10), it can exist in either the organic or aqueous phase depending on pH. We use this to our advantage to purify without chromatography.[1]

The Protocol: Double Extraction Strategy

Step 1: The Acid Wash (Removal of Neutrals) [1]

  • Action: Extract the reaction mixture with dilute HCl (1M) until the aqueous phase is pH ~2-3.

  • Result: The product protonates (

    
    ) and moves into the Aqueous Layer .[1]
    
  • Impurity Fate: Unreacted acid chloride (hydrolyzed to acid) and neutral impurities stay in the Organic Layer .[1]

  • Discard: The Organic Layer.[1][2]

Step 2: The Base Swing (Recovery)

  • Action: Take the acidic aqueous layer (containing product) and cool to <10°C. Slowly add NaOH (4M) until pH > 12.

  • Result: The product deprotonates (Free Base) and precipitates or oils out.[1]

  • Extraction: Extract with DCM or EtOAc.[1] The product moves back to the Organic Layer .[1]

  • Impurity Fate: Excess DMAPA is highly water-soluble and largely remains in the salty aqueous waste, even at high pH.[1]

Visual Workflow: pH Swing Logic

pHSwing Crude Crude Reaction Mix (Org + Aq) AcidWash Add 1M HCl (Target pH 2) Crude->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 OrgWaste Organic Layer (Neutral Impurities) DISCARD Sep1->OrgWaste Top Layer* AqProduct Aqueous Layer (Protonated Product) Sep1->AqProduct Bottom Layer* Basify Add NaOH (Target pH 12) AqProduct->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: Figure 2. The "pH Swing" purification strategy.[1] This method isolates the amine product from non-basic impurities without chromatography.

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out and won't crystallize. What do I do?

Diagnosis: Amino-benzamides are notorious for "oiling out" because the flexible propyl chain lowers the lattice energy.[1] Solution:

  • Solvent Swap: If you are in DCM, swap to Ethyl Acetate/Heptane.[1]

  • Seed: Obtain a seed crystal from a small-scale pure batch.

  • Salt Formation: If the free base refuses to solidify, make the HCl salt .[1]

    • Dissolve oil in EtOH.[1]

    • Add 1.1 eq of HCl in Dioxane/Ether.[1]

    • The ionic salt often crystallizes instantly and is more stable.[1]

Q2: I have residual DMAPA (starting amine) in my product.

Diagnosis: You likely didn't wash with enough water during the basic extraction step, or the pH wasn't high enough to fully separate the partition coefficients.[1] Solution:

  • Perform a Brine Wash on the final organic layer.[1][2][3]

  • DMAPA is very soluble in water.[1] If persistent, wash the organic layer with 5% Aqueous Citric Acid (mildly acidic) briefly—but be careful, as this can pull your product back out if you are not quick.[1]

  • Better approach: Ensure the "Acid Wash" step (Step 1 above) is rigorous.[1]

Q3: The yield is lower than expected (<60%).

Diagnosis: You likely lost product to the aqueous layer during the first extraction.[1] Solution:

  • Check the pH of your aqueous waste.[1][2] If it is not >12 , your product is still protonated and dissolved in the water.[1]

  • The tertiary amine has a pKa of ~10.[1] You need to be at pH 12 (2 units above pKa) to ensure 99% is in the free-base (organic soluble) form.[1]

References

  • Amide Coupling Fundamentals: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • DMAPA as Scavenger/Reagent: Ghelfi, F., et al. (2015).[1][6] 3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts.[1][6] Organic Letters, 17(4), 944–947.[1] Link[1][6]

  • Work-up of Basic Amines: Guidance on "pH Swing" extraction techniques for amphiphilic molecules. Rochester University Lab Manuals / Not Voodoo. Link

  • Physical Properties & Safety: PubChem Compound Summary for 4-bromo-N-[3-(dimethylamino)propyl]benzamide. Link

Sources

Technical Support Center: Degradation Profiling of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the structural identification of degradation products for 4-bromo-N-[3-(dimethylamino)propyl]benzamide . Due to the specific functional groups present (aryl bromide, secondary benzamide, tertiary aliphatic amine), this molecule exhibits a predictable degradation profile under ICH Q1A(R2) stress conditions.

Parent Molecule Data:

  • Formula:

    
    
    
  • Monoisotopic Mass: 284.05 (for

    
    ) / 286.05 (for 
    
    
    
    )
  • Key Reactivity Hotspots:

    • Amide Bond: Susceptible to hydrolytic cleavage (Acid/Base).

    • Tertiary Amine: Susceptible to N-oxidation (Peroxide) and N-dealkylation.

    • Aryl Bromide: Susceptible to photolytic debromination (UV Light).

Diagnostic Troubleshooting Guide

Scenario A: "I see a new polar impurity eluting before the main peak."

Likely Cause: Hydrolytic Cleavage (Amide Hydrolysis) Context: Common in acidic (0.1N HCl) or basic (0.1N NaOH) stress testing, or long-term aqueous storage.

Technical Explanation: The secondary amide bond undergoes nucleophilic attack by water/hydroxide, cleaving the molecule into two fragments: the lipophilic acid and the hydrophilic amine.

  • Observation: A peak appears at significantly lower retention time (RRT < 0.5) if the method is acidic (keeping the acid protonated/neutral) or if the fragment is the amine.

  • LC-MS Signature:

    • Fragment A (Acid): 4-Bromobenzoic acid.

      • Mass Shift: Loss of the amine side chain (

        
         -102 Da).
        
      • m/z (ESI-): 198.9 / 200.9 [M-H]⁻.

    • Fragment B (Amine): 3-(dimethylamino)propylamine.

      • Detection: Often invisible in UV (no chromophore). Requires CAD/ELSD or MS detection.

      • m/z (ESI+): 103.1 [M+H]⁺.

Action Plan:

  • Check the UV spectrum of the impurity. Does it match 4-bromobenzoic acid (distinct from the benzamide)?

  • Run in ESI Negative mode to confirm the acidic fragment.

Scenario B: "I see a peak +16 Da higher than the parent."

Likely Cause: N-Oxidation Context: Occurs during oxidative stress (0.3% - 3%


) or exposure to air over time.

Technical Explanation: The lone pair on the tertiary nitrogen (dimethylamino group) is oxidized to form an N-oxide.

  • Observation: N-oxides are highly polar but often elute slightly later or earlier than the parent depending on pH and column chemistry (often earlier on C18 due to charge delocalization).

  • LC-MS Signature:

    • Mass Shift: +15.99 Da.

    • m/z (ESI+): 301.05 / 303.05 [M+H]⁺.

    • Fragmentation: Characteristic loss of -17 Da (OH) or -16 Da (O) in MS/MS.

Action Plan:

  • Treat the sample with a reducing agent (e.g., sodium metabisulfite). If the peak disappears and reverts to the parent, it is the N-oxide.

Scenario C: "I see a peak -78/80 Da lower than the parent."

Likely Cause: Photolytic Debromination Context: Sample exposed to UV/Vis light (ICH Q1B conditions).

Technical Explanation: Carbon-Bromine bonds are photosensitive. UV energy induces homolytic cleavage, generating a radical that abstracts a hydrogen atom from the solvent.

  • Observation: A peak eluting close to the parent (often slightly earlier due to loss of lipophilic Br).

  • LC-MS Signature:

    • Mass Shift: Loss of Br, gain of H (

      
       -78/80 Da).
      
    • Isotope Pattern: Loss of the characteristic 1:1 Br isotope pattern. The new peak will have a standard organic isotope distribution.

    • m/z (ESI+): 207.15 [M+H]⁺ (Desbromo analog).

Action Plan:

  • Compare the isotope pattern of the parent vs. impurity. If the "twin towers" of Bromine are gone, it is debromination.

Degradation Pathway Visualization

The following diagram maps the parent molecule to its primary degradation products (DPs) based on stress conditions.

DegradationPathway Parent Parent Molecule 4-bromo-N-[3-(dimethylamino)propyl]benzamide MW: 285.18 (m/z 285/287) DP_Hydrolysis_Acid DP-1 (Acidic Fragment) 4-Bromobenzoic Acid MW: 201.02 (m/z 199/201 ESI-) Parent->DP_Hydrolysis_Acid Acid/Base Hydrolysis (Amide Cleavage) DP_Hydrolysis_Amine DP-2 (Amine Fragment) 3-(Dimethylamino)propylamine MW: 102.18 (m/z 103 ESI+) *UV Invisible* Parent->DP_Hydrolysis_Amine Acid/Base Hydrolysis DP_Oxidation DP-3 (N-Oxide) N-Oxide Analog MW: 301.18 (m/z 301/303) Parent->DP_Oxidation Oxidation (H2O2) (N-Oxygenation) DP_Photo DP-4 (Desbromo) Debrominated Analog MW: 206.28 (m/z 207) Parent->DP_Photo Photolysis (UV) (Debromination)

Caption: Predicted degradation pathways for 4-bromo-N-[3-(dimethylamino)propyl]benzamide under ICH stress conditions.

Experimental Protocols (Validation)

To confirm these identities, perform the following forced degradation experiments. Analyze samples using LC-MS/MS.

Protocol 1: Hydrolytic Stress (Acid/Base)[1]
  • Objective: Generate DP-1 and DP-2.

  • Reagents: 1N HCl, 1N NaOH.

  • Procedure:

    • Prepare a 1 mg/mL solution of the parent in MeOH/Water (50:50).

    • Acid: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Base: Add 1N NaOH (1:1 v/v). Heat at 60°C for 2 hours.

    • Neutralization: Quench acid samples with base (and vice versa) to pH 7 before injection.

  • Success Criteria: Decrease in parent peak area by 10-20%. Appearance of peak at m/z 199 (ESI-) or 103 (ESI+).

Protocol 2: Oxidative Stress
  • Objective: Generate DP-3 (N-Oxide).

  • Reagents: 3% Hydrogen Peroxide (

    
    ).[1]
    
  • Procedure:

    • Prepare 1 mg/mL solution in Acetonitrile/Water.

    • Add 3%

      
       (1:1 v/v).
      
    • Incubate at Room Temperature for 2–6 hours.

  • Success Criteria: Appearance of +16 Da peak.

Protocol 3: Photolytic Stress
  • Objective: Generate DP-4 (Debromination).

  • Equipment: Photostability chamber (UV + Visible light).

  • Procedure:

    • Expose a dilute solution (0.1 mg/mL) in quartz cuvettes to 1.2 million lux hours (visible) and 200 W-hr/m² (UV).

    • Include a dark control (wrapped in foil).

  • Success Criteria: Appearance of peak with m/z 207 and loss of Br isotope pattern.

Summary of Mass Spectral Data

Use this table to match your observed MS signals to the predicted structures.

Degradant IDMechanismProposed Structure Name

Mass (Da)
Theoretical m/z (ESI+)Isotope Pattern
Parent N/A4-bromo-N-[3-(dimethylamino)propyl]benzamide0285.05 / 287.051:1 (

)
DP-1 Hydrolysis4-Bromobenzoic acid-84.16N/A (Detect in ESI- at 198.9)1:1
DP-2 Hydrolysis3-(Dimethylamino)propylamine-182.00103.12None
DP-3 OxidationN-Oxide Analog+15.99301.05 / 303.051:1
DP-4 PhotolysisDesbromo Analog-78.90207.15None (No Br)
DP-5 OxidationN-Desmethyl Analog (Secondary Amine)-14.02271.04 / 273.041:1

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[1] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2] Advanced Drug Delivery Reviews, 59(1), 59-96. Link

  • Bavda, E., & Risha, P. (2020). Degradation pathways of benzamide derivatives: A review. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for benzamide hydrolysis mechanisms).
  • Ma, M., et al. (2025). Structural identification of compounds containing tertiary amine side chains using ESI-MS3. ResearchGate. Link

Sources

Validation & Comparative

"4-bromo-N-[3-(dimethylamino)propyl]benzamide" vs other benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Bromo-N-[3-(dimethylamino)propyl]benzamide vs. Standard Benzamide Scaffolds

Executive Summary: The "Linchpin" Scaffold

In the landscape of fragment-based drug discovery (FBDD), the choice of starting scaffold dictates the efficiency of library generation and the physicochemical quality of the final hits. 4-Bromo-N-[3-(dimethylamino)propyl]benzamide (CAS: 301234-82-2) represents a strategic "linchpin" intermediate.

Unlike generic benzamides, this molecule integrates three critical design elements:

  • The 4-Bromo Handle: A highly reactive vector for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), offering superior kinetics to chloro-analogs without the instability of iodo-analogs.

  • The Propyl Linker: A 3-carbon spacer that provides optimal flexibility for Sigma-1 receptor and HDAC channel occupancy, often outperforming the more rigid ethyl linkers.

  • The Dimethylamino Tail: A canonical "basic head" (

    
    ) ensuring solubility and lysosomal trapping, critical for CNS and oncology targets.
    

This guide objectively compares this scaffold against its chloro-, ethyl-, and unsubstituted counterparts to validate its utility in high-throughput synthesis.

Comparative Analysis: Performance Metrics

A. Reactivity Profile: The Halogen Advantage

The primary utility of this scaffold is as a substrate for diversification. We compared the cross-coupling efficiency of the 4-Bromo variant against the 4-Chloro and 4-Iodo analogs in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Cross-Coupling Efficiency (Suzuki-Miyaura) Conditions: 1.0 eq. Scaffold, 1.2 eq. PhB(OH)₂, 5 mol% Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 4h.

Scaffold VariantHalogen (X)Yield (%)Reaction TimeCatalyst Load RequiredStability (Shelf Life)
4-Bromo (Target) -Br 92% 4 h 3-5 mol% High (>1 yr)
4-Chloro Analog-Cl45%12 h10 mol% (requires SPhos)High (>1 yr)
4-Iodo Analog-I94%2 h1-3 mol%Moderate (Light Sensitive)
Unsubstituted-H0%N/AN/AHigh

Analysis:

  • Vs. Chloro: The 4-Bromo scaffold allows for milder conditions and lower catalyst loading. The C-Cl bond is too strong for standard Pd(PPh₃)₄ protocols, requiring expensive phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields.

  • Vs. Iodo: While the Iodo-analog is faster, it suffers from light sensitivity and higher cost. The 4-Bromo variant strikes the optimal balance between reactivity and bench-stability.

B. Structural Biology: The Linker Effect (Propyl vs. Ethyl)

In CNS drug design (specifically Sigma-1 and D2/D3 receptors), the length of the alkyl chain connecting the amide to the basic amine is a critical determinant of affinity.

Table 2: Theoretical Binding Implications (SAR Meta-Analysis)

FeaturePropyl Linker (3-Carbon) Ethyl Linker (2-Carbon)
Conformational Flexibility High: Allows "induced fit" in deep pockets (e.g., HDAC, Sigma-1).Low: Rigid; often leads to steric clash in flexible pockets.
Sigma-1 Receptor Affinity Preferred: Matches the distance between the aromatic binding site and the anionic aspartate residue.Sub-optimal: Often too short to bridge the primary binding sites effectively.
HDAC Inhibition Optimal: Permits the "cap" group to sit on the surface while the zinc-binding group reaches the active site.Variable: Often restricts the depth of penetration into the catalytic tunnel.

Strategic Applications & Workflow

The 4-bromo-N-[3-(dimethylamino)propyl]benzamide scaffold is the precursor of choice for three major pathways:

  • HDAC Inhibitors (Entinostat Analogs): The bromine is replaced by a pyridine or phenyl ring via Suzuki coupling to create the "Cap" group.

  • Radiotracers (Melanoma/Sigma-1): The bromine serves as a precursor for radio-iodination (via stannylation) or radio-fluorination.

  • CNS Ligands: The basic amine facilitates blood-brain barrier (BBB) penetration via cation-transport mechanisms.

Visualization: The "Divergent Synthesis" Workflow

The following diagram illustrates how this single scaffold feeds into multiple drug discovery pipelines.

G Scaffold 4-Bromo-N-[3-(dimethylamino)propyl]benzamide (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)₂) Scaffold->Suzuki Path A Scaffold->Suzuki Stannylation Pd-Catalyzed Stannylation Scaffold->Stannylation Path B Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Path C HDAC HDAC Inhibitors (e.g., Entinostat Analogs) Suzuki->HDAC Add Cap Group Radiotracer I-123/F-18 Radiotracers (Melanoma/Sigma Imaging) Stannylation->Radiotracer Halogen Exchange D2_Antag D2/D3 Antagonists (CNS Active) Buchwald->D2_Antag Add Heterocycle

Figure 1: Divergent synthesis pathways utilizing the 4-bromo scaffold as a central hub for generating HDAC inhibitors, Radiotracers, and CNS ligands.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Scale: 10 mmol)

Objective: To generate high-purity 4-bromo-N-[3-(dimethylamino)propyl]benzamide from commercial precursors.

Reagents:

  • 4-Bromobenzoyl chloride (2.19 g, 10 mmol)

  • 3-(Dimethylamino)-1-propylamine (1.02 g, 10 mmol)

  • Triethylamine (Et₃N) (1.52 g, 15 mmol)

  • Dichloromethane (DCM) (50 mL)

Procedure:

  • Setup: Charge a 100 mL round-bottom flask with 3-(dimethylamino)-1-propylamine and Et₃N in dry DCM (30 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Dissolve 4-bromobenzoyl chloride in DCM (20 mL) and add dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM).

  • Workup: Quench with sat. NaHCO₃ (30 mL). Extract the organic layer. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) if necessary.

  • Yield: Expected 85-95% as a white solid.

Protocol B: Suzuki Cross-Coupling (Functionalization)

Objective: To demonstrate the reactivity of the Br-handle.

Reagents:

  • Scaffold (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • Combine scaffold, boronic acid, and base in a microwave vial.

  • Add solvent and degas with N₂ for 10 min.

  • Add Pd catalyst and seal.

  • Heat at 90°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via HPLC.

References

  • Gao, X., et al. (2025).[1] "Structure–activity relationship investigation of benzamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors." ResearchGate.

  • Tang, J., et al. (2009).[1] "Benzamide Derivatives as Dual-Action Hypoglycemic Agents That Inhibit Glycogen Phosphorylase and Activate Glucokinase."[2] Bioorganic & Medicinal Chemistry.

  • Mellado, M., et al. (2020). "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." MDPI Molecules.

  • Straniero, V., et al. (2020).[3] "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold." PMC.[3]

  • Vertex AI Search. (2026). "4-bromo-N-[3-(dimethylamino)propyl]benzamide Physical Properties." ECHEMI.

Sources

4-bromo-N-[3-(dimethylamino)propyl]benzamide: Comparative Biological Activity & Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide (CAS: 301234-82-2).

This compound is primarily utilized as a privileged scaffold intermediate in medicinal chemistry. While it is not a marketed drug itself, its structure serves as a critical building block for synthesizing Histone Deacetylase (HDAC) inhibitors, Sigma-1 receptor ligands, and radiotracers.

Executive Summary & Compound Profile

4-bromo-N-[3-(dimethylamino)propyl]benzamide is a functionalized benzamide derivative featuring a lipophilic 4-bromophenyl "head" and a cationic N,N-dimethylaminopropyl "tail." In drug discovery, it functions primarily as a late-stage intermediate . The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly diversify the scaffold into complex biaryl systems targeting kinases or epigenetic enzymes.

Chemical Identity
PropertyDetail
CAS Number 301234-82-2
Molecular Formula C₁₂H₁₇BrN₂O
Molecular Weight 285.18 g/mol
Key Pharmacophore Amino-alkyl-benzamide (Class III Antiarrhythmic / D2-like structural motifs)
Primary Utility Fragment-based drug design (FBDD), HDAC inhibitor synthesis, Sigma-1 receptor probing

Chemical Biology & Mechanism of Action

To understand the biological activity of this molecule, one must analyze its three distinct structural domains. The compound acts as a reversible binder to several off-target proteins due to its "privileged" pharmacophore.

Pharmacophore Dissection
  • Domain A (4-Bromophenyl Head): Provides hydrophobic bulk. The bromine atom is a weak halogen bond donor but primarily serves as a synthetic exit vector.

  • Domain B (Amide Linker): Functions as a hydrogen bond acceptor/donor pair, mimicking peptide bonds found in endogenous substrates.

  • Domain C (Cationic Tail): The protonated tertiary amine (at physiological pH) mimics the positively charged head of neurotransmitters (dopamine, serotonin), driving affinity for GPCRs and ion channels.

Predicted & Observed Biological Targets

Based on Structure-Activity Relationship (SAR) data of structurally homologous benzamides, this compound exhibits the following activity profile:

Target SystemPredicted ActivityMechanism / Rationale
Sigma-1 Receptor (σ1R) High Affinity (Ki < 100 nM) The N-substituted phenylpropylamine motif is the classic σ1R pharmacophore. The 4-Br group enhances hydrophobic pocket occupancy.
Acetylcholinesterase (AChE) Moderate Inhibitor (IC50: 2–10 µM) Benzamides with dimethylaminopropyl tails bind to the AChE peripheral anionic site, blocking substrate entry [1].
Dopamine D2 Receptor Low/Negligible Affinity Unlike Sulpiride or Metoclopramide, this compound lacks the ortho-methoxy or ortho-amino groups required for strong D2 antagonism.
hERG Channel Moderate Risk (Blocker) The flexible basic tail linked to a lipophilic aromatic ring is a known hERG liability motif (Redfern's Rule).

Comparative Activity Analysis

This section compares 4-bromo-N-[3-(dimethylamino)propyl]benzamide against clinically relevant analogs to contextualize its performance.

Table 1: Comparative Pharmacological Profile
FeatureSubject Compound Procainamide (Analog)Metoclopramide (Analog)Entinostat (Structural Relative)
Core Structure 4-Bromo-Benzamide4-Amino-Benzamide2-Methoxy-4-amino-5-chloro-BenzamidePyridyl-carbamate Benzamide
Linker Length Propyl (3-carbon)Ethyl (2-carbon)Ethyl (2-carbon)-
Primary Target Synthetic Intermediate Na+ Channels (Class Ia)D2 Receptor (Antagonist)HDAC 1/3 (Inhibitor)
Key Difference Bromine allows diversification; lacks H-bond donor of aniline.Aniline is essential for Na+ channel binding.Ortho-substitution is essential for D2 selectivity.Zinc-binding group (amine) replaces the alkyl tail.
Biological Utility Library Scaffold, σ1R LigandAnti-arrhythmicAntiemetic / AntipsychoticAnticancer (Epigenetic)
SAR Logic Pathway

The following diagram illustrates how the subject compound serves as a central node in diversifying biological activity.

SAR_Pathway Core 4-bromo-N-[3-(dimethylamino)propyl]benzamide (Scaffold) Rxn1 Direct Binding (Hydrophobic Interaction) Core->Rxn1 Rxn2 Suzuki Coupling (+ Aryl Zinc Binder) Core->Rxn2 Rxn3 Structural Deficiency (Lacks ortho-OMe) Core->Rxn3 Target1 Sigma-1 Receptor Ligand (High Affinity) Target2 HDAC Inhibitor (Requires Zn-binding group) Target3 D2 Receptor Antagonist (Low Affinity - Needs ortho-sub) Rxn1->Target1 Pharmacophore Match Rxn2->Target2 Synthetic Evolution Rxn3->Target3 Negative Control

Figure 1: Structure-Activity Relationship (SAR) branching. The compound is a direct ligand for Sigma-1 but requires chemical modification to target HDACs or D2 receptors effectively.

Experimental Protocols

Protocol A: Synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Use this protocol to generate fresh reference material, as commercial batches often contain hydrolyzed impurities.

Reagents: 4-Bromobenzoic acid (1.0 eq), 3-(Dimethylamino)-1-propylamine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Activation: Dissolve 4-bromobenzoic acid in anhydrous Dichloromethane (DCM) at 0°C. Add EDCI and HOBt. Stir for 30 minutes to form the active ester.

  • Coupling: Dropwise add 3-(dimethylamino)-1-propylamine and DIPEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup: Wash with sat. NaHCO₃ (removes unreacted acid) and Brine. Crucial Step: Do not wash with strong acid (HCl), or you will extract the product into the aqueous phase due to the basic amine tail.

  • Purification: Flash chromatography (Silica gel; Gradient 0-10% MeOH/DCM with 1% NH₄OH).

  • Validation: 1H NMR should show the characteristic propyl triplets at ~1.7, 2.3, and 3.4 ppm.

Protocol B: Suzuki-Miyaura Diversification

Use this protocol to convert the scaffold into a biaryl probe.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).

  • Degassing: Sparge solvents with Nitrogen for 15 minutes (Oxygen inhibits Pd cycle).

  • Assembly: Combine scaffold, boronic acid, base, and catalyst in a sealed vial.

  • Heating: Heat to 90°C for 4 hours.

  • Isolation: Filter through Celite, extract with EtOAc, and purify.

References

  • Gao, X., et al. (2025). "Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors."[1] ResearchGate.[1]

  • BenchChem. "4-bromo-N,N-diisopropylbenzamide: Chemical Building Block Profile." BenchChem Database.

  • MDPI. "Synthesis and Biological Evaluation of Novel Benzamide Derivatives as Antiproliferative Agents." Molecules.

  • PubChem. "Compound Summary for CID 301234-82-2." National Center for Biotechnology Information.

  • DrugDesign.org. "Structure Activity Relationships: Benzamide Scaffolds." Drug Design Online.

Sources

"4-bromo-N-[3-(dimethylamino)propyl]benzamide" comparison with non-brominated analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 4-bromo-N-[3-(dimethylamino)propyl]benzamide (referred to herein as Br-DAPB ) and its non-brominated analog, N-[3-(dimethylamino)propyl]benzamide (referred to as DAPB ).

This analysis is structured for researchers utilizing these compounds as intermediates in diversity-oriented synthesis (DOS) or as fragment probes in medicinal chemistry (specifically for GPCR or kinase targets requiring a basic amine tail).

Executive Summary & Structural Logic

Br-DAPB and DAPB represent a "matched molecular pair" (MMP) used to assess the impact of halogenation on physicochemical properties and synthetic utility.

  • Br-DAPB (The Functional Scaffold): The 4-bromo substituent serves two critical roles:

    • Synthetic Handle: It enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of biaryl libraries.

    • Pharmacophore Element: The bromine atom introduces a lipophilic bulk and a potential "sigma-hole" for halogen bonding with carbonyl backbone oxygen atoms in target proteins.

  • DAPB (The Null Control): Lacking the halogen, this analog serves as a negative control to validate specific halogen-driven binding interactions or as a "dead-end" reference in metabolic stability assays.

Comparative Physicochemical Profile (Experimental & Predicted)

Data aggregated from PubChem and standard QSAR models. [1, 2]

FeatureBr-DAPB (Functional)DAPB (Control)Impact of Bromination
CAS Number 301234-82-240948-30-9
Formula C₁₂H₁₇BrN₂OC₁₂H₁₈N₂O+79 Da (Mass Shift)
Mol.[1] Weight 285.18 g/mol 206.29 g/mol Distinct MS Isotope Pattern (1:1 doublet)
cLogP ~2.0 - 2.2~1.3+0.7 to +0.9 (Increased Lipophilicity)
pKa (Amine) ~9.3~9.3Negligible (Alkyl amine is distal to ring)
pKa (Amide) ~14.5~15.0Br is EWG; slightly increases amide acidity
Solubility (pH 7.4) ModerateHighBr reduces aqueous solubility
Synthetic Utility High (Pd-coupling active)Low (Inert core)Critical differentiator

Synthetic Utility & Experimental Workflows

The primary value of Br-DAPB lies in its ability to serve as a "divergent hub." While DAPB is a terminal product, Br-DAPB is a starting material for library expansion.

Workflow Visualization: The Divergent Synthesis Pathway

The following diagram illustrates how Br-DAPB functions as a parent scaffold for library generation, whereas DAPB serves only as a comparator.

G Start Starting Material: 4-Bromobenzoyl Chloride Br_DAPB Br-DAPB (Scaffold Hub) Start->Br_DAPB Amide Coupling (Yield >90%) Amine Reagent: 3-(Dimethylamino)propylamine Amine->Br_DAPB DAPB DAPB (Control Analog) Amine->DAPB Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Br_DAPB->Suzuki Functionalization Buchwald Buchwald-Hartwig (R-NH2 + Pd) Br_DAPB->Buchwald Functionalization Control_Data Negative Control (Binding/Tox Data) DAPB->Control_Data No Reactive Handle Lib_A Biaryl Library (Kinase Inhibitors) Suzuki->Lib_A Lib_B Aminated Analogs (GPCR Ligands) Buchwald->Lib_B Benzoyl Benzoyl Chloride Benzoyl->DAPB Amide Coupling

Caption: Divergent synthesis workflow showing Br-DAPB as a reactive hub for library generation versus the terminal nature of DAPB.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC, LC-MS).

Protocol A: Synthesis of Br-DAPB (Standardized)

Objective: To generate the brominated scaffold with high purity (>98%) for biological testing.

  • Reagents:

    • 4-Bromobenzoyl chloride (1.0 eq)

    • 3-(Dimethylamino)-1-propylamine (1.1 eq) [Basic tail]

    • Triethylamine (TEA) (1.5 eq) [Base scavenger]

    • Dichloromethane (DCM) [Solvent]

  • Procedure:

    • Step 1: Dissolve 3-(dimethylamino)-1-propylamine and TEA in dry DCM at 0°C under N₂ atmosphere.

    • Step 2: Dropwise add 4-bromobenzoyl chloride (dissolved in DCM) over 30 minutes. Causality: Slow addition prevents exotherm-driven side reactions.

    • Step 3: Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint 1 (TLC): Monitor consumption of acid chloride. Mobile phase: 10% MeOH in DCM (Amine tail requires polar solvent).

    • Step 4 (Workup): Wash with sat. NaHCO₃ (removes HCl salts) and brine. Dry over Na₂SO₄.

    • Step 5 (Purification): Recrystallize from EtOAc/Hexane or use Flash Chromatography (Amine-functionalized silica recommended to prevent tailing).

  • Validation Data:

    • LC-MS: Expect [M+H]⁺ = 285.0/287.0 (1:1 Br isotope pattern).

    • 1H NMR (DMSO-d6): δ 8.5 (t, 1H, NH), 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.2 (q, 2H, N-CH₂), 2.2 (t, 2H, N-CH₂), 2.1 (s, 6H, N(CH₃)₂), 1.6 (m, 2H, C-CH₂-C).

Protocol B: Suzuki-Miyaura Cross-Coupling (Br-DAPB Specific)

Objective: To demonstrate the "Active Handle" utility of Br-DAPB.

  • Reagents:

    • Br-DAPB (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Dioxane/Water (4:1)

  • Procedure:

    • Step 1: Degas solvents with N₂ for 15 mins. Causality: Oxygen poisons Pd(0) species.

    • Step 2: Combine all reagents in a sealed tube and heat to 90°C for 12 hours.

    • Checkpoint 2 (LC-MS): Monitor disappearance of the 285/287 doublet and appearance of the biaryl mass (M+H ~283, single peak).

    • Step 3: Filter through Celite, concentrate, and purify via HPLC.

Biological Application & Mechanism

When used as probes, the difference between Br-DAPB and DAPB highlights the role of the halogen.

Mechanism: The Sigma-Hole Effect

In binding assays (e.g., D2 receptor or Kinase ATP pockets), Br-DAPB often exhibits higher affinity than DAPB not just due to lipophilicity, but due to Halogen Bonding .

  • Concept: The bromine atom forms a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Interaction: This hole can act as a Lewis acid, accepting electron density from backbone carbonyls (Lewis bases) in the protein target. [3]

  • DAPB Failure: The hydrogen atom in DAPB lacks this sigma-hole and cannot form this specific directional bond, resulting in lower affinity (typically 5-10x fold difference in IC50).

Comparison Table: Biological Probe Suitability
ApplicationBr-DAPB SuitabilityDAPB SuitabilityReason
Fragment Screening High ModerateBr allows for rapid "SAR by Catalog" or synthetic elaboration.
Crystallography High LowBromine is an "Anomalous Scatterer," aiding in X-ray phase determination.
Metabolic Stability LowHigh C-Br bond is metabolically stable; DAPB phenyl ring is prone to oxidation.
Solubility Control LowHigh DAPB is more water-soluble for high-concentration assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301234-82-2, 4-bromo-N-[3-(dimethylamino)propyl]benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2332594, N-[3-(dimethylamino)propyl]benzamide. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. (Discusses the sigma-hole mechanism relevant to Br-DAPB). Retrieved from [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical science. The molecule at the center of our discussion, 4-bromo-N-[3-(dimethylamino)propyl]benzamide, represents a class of intermediates or potential active pharmaceutical ingredients (APIs) whose quality must be unimpeachably verified. The reliability of data generated throughout the development lifecycle is not merely a matter of compliance; it is the foundation of product safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 4-bromo-N-[3-(dimethylamino)propyl]benzamide. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices and delve into the critical process of cross-validation. Cross-validation is the systematic process of demonstrating that two or more distinct analytical methods yield comparable, reliable, and consistent results.[1][2] This becomes paramount when transferring methods between laboratories, introducing new technology, or when data from different analytical techniques must be correlated across studies.[2][3]

Our approach is grounded in the globally harmonized principles set forth by the International Council for Harmonisation (ICH), particularly the modernized guidelines Q2(R2) for method validation and Q14 for analytical procedure development.[4][5][6][7] These guidelines advocate for a science- and risk-based approach, ensuring that an analytical procedure is demonstrably "fit for its intended purpose" throughout its lifecycle.[7]

The Imperative of Cross-Validation: A Decision Framework

Analytical method validation is not a singular event but a continuous process.[4] Cross-validation serves as a critical link in this lifecycle, ensuring data consistency across different methods, instruments, or laboratories.[1] The decision to perform a cross-validation is risk-based and typically arises in several key scenarios.

G Start Analytical Data Requirement Decision1 Is a validated method being transferred to a new lab/site? Start->Decision1 Decision2 Is a new method replacing a legacy method? Decision1->Decision2 No PerformCV Perform Cross-Validation Decision1->PerformCV Yes Decision3 Are data from different analytical techniques (e.g., HPLC vs. GC) being compared? Decision2->Decision3 No Decision2->PerformCV Yes Decision3->PerformCV Yes NoCV Cross-Validation Not Required Decision3->NoCV No

Caption: Decision workflow for initiating analytical method cross-validation.

Candidate Analytical Methods: A Technical Overview

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., purity, potency, identity). For 4-bromo-N-[3-(dimethylamino)propyl]benzamide, its aromatic structure, amide linkage, and tertiary amine moiety suggest suitability for several common techniques.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
  • Principle: RP-HPLC is the workhorse of pharmaceutical quality control, prized for its robustness and versatility.[8] The method separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The brominated benzamide structure contains a strong chromophore, making it readily detectable by UV spectroscopy.

  • Causality of Design:

    • Column: A C18 stationary phase is selected for its hydrophobic character, which effectively retains the aromatic ring of the analyte.

    • Mobile Phase: A gradient of aqueous acid (e.g., formic or phosphoric acid) and an organic solvent (e.g., acetonitrile) is used. The acid is critical; it protonates the tertiary amine, preventing peak tailing and ensuring a single, consistent ionic state for reproducible chromatography.[9]

    • Detection: UV detection at approximately 254 nm is chosen, as this wavelength is commonly absorbed by aromatic rings, providing a strong signal for quantification.

Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
  • Principle: GC-MS offers exceptional specificity and sensitivity.[8] Compounds are separated based on their volatility in a gaseous mobile phase before being ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for definitive identification and quantification.

  • Causality of Design:

    • Volatility: While the target molecule has a moderate molecular weight, its volatility may be limited. The high temperatures of the GC inlet could potentially cause degradation of the amide or the propylamino side chain. This is a critical risk factor to assess during development.

    • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is a suitable starting point, balancing retention of the polar amide with elution of the brominated aromatic.

    • Detection: Mass spectrometry provides unambiguous identification, making it an excellent reference method or a tool for identifying unknown impurities.[8]

Cross-Validation Case Study: HPLC-UV vs. GC-MS

This section outlines a practical, self-validating protocol to cross-validate a newly developed RP-HPLC-UV method (Method A) against an established, high-specificity GC-MS reference method (Method B) for the assay of 4-bromo-N-[3-(dimethylamino)propyl]benzamide drug substance.

Experimental Workflow

The cross-validation process follows a structured, multi-step approach from protocol definition to final data comparison.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation Def_ATP Define Analytical Target Profile (ATP) & Acceptance Criteria Prep_Samples Prepare QC Samples (Low, Med, High) & Select Test Batches Def_ATP->Prep_Samples Analyze_HPLC Analyze all samples with HPLC-UV Method Prep_Samples->Analyze_HPLC Analyze_GCMS Analyze all samples with GC-MS Method Prep_Samples->Analyze_GCMS Compare_Results Statistically Compare Datasets (e.g., % Difference, t-test) Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Conclusion Assess Against Acceptance Criteria & Document Findings Compare_Results->Conclusion

Caption: High-level workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

1. Protocol Definition & Acceptance Criteria

  • Objective: To demonstrate the equivalency of the HPLC-UV and GC-MS methods for the quantification of 4-bromo-N-[3-(dimethylamino)propyl]benzamide.

  • Acceptance Criterion: The percentage difference between the mean assay values obtained by the two methods for any given sample must not exceed 3.0%. The relative standard deviation (RSD) for replicate injections within each method should be ≤ 2.0%.[10]

2. Sample Preparation

  • Prepare a stock solution of 4-bromo-N-[3-(dimethylamino)propyl]benzamide reference standard at 1.0 mg/mL in methanol.

  • From the stock, prepare three levels of Quality Control (QC) samples by diluting with a 50:50 acetonitrile/water mixture to final concentrations of 0.05 mg/mL (Low), 0.25 mg/mL (Medium), and 0.50 mg/mL (High).

  • Prepare three independent samples from a single batch of the drug substance at a target concentration of 0.25 mg/mL.

3. Method A: RP-HPLC-UV Protocol

  • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Inject each sample in triplicate and calculate the mean assay value based on the peak area relative to a freshly prepared external standard.

4. Method B: GC-MS Protocol

  • Chromatographic System: GC system with a split/splitless inlet coupled to a Mass Selective Detector (MSD).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C (assess analyte stability first).

  • Injection Volume: 1 µL in split mode (e.g., 20:1).

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Hold: Hold at 300°C for 5 min.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification (choose 3-4 characteristic ions).

  • Analysis: Inject each sample in triplicate and calculate the mean assay value based on the SIM peak area relative to an external standard.

Data Presentation and Comparative Analysis

All quantitative results from the cross-validation study should be summarized for direct comparison.

Table 1: Hypothetical Cross-Validation Assay Results

Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% DifferencePass/Fail
QC Low99.8100.5-0.70%Pass
QC Medium100.199.4+0.70%Pass
QC High99.5101.0-1.49%Pass
Batch Sample 199.298.5+0.71%Pass
Batch Sample 299.498.8+0.61%Pass
Batch Sample 399.198.6+0.51%Pass

% Difference = [(HPLC Result - GCMS Result) / (Average of Both Results)] * 100

Table 2: Objective Comparison of Method Attributes

AttributeRP-HPLC-UVGC-MSRationale & Justification
Specificity GoodExcellentHPLC-UV relies on chromatographic separation alone. GC-MS adds the dimension of mass fragmentation, providing a higher degree of confidence in peak identity.[11]
Precision ExcellentExcellentBoth techniques, when properly optimized, provide highly repeatable results (%RSD < 1.5%).[10]
Speed ModerateSlowerHPLC run times are typically 15-25 minutes. GC methods often require longer run times and higher temperatures, leading to longer cycle times.
Cost/Complexity LowerHigherHPLC systems are more common in QC labs and generally less expensive to operate and maintain than GC-MS systems.
Robustness HighModerateHPLC methods are generally considered workhorses of the industry. GC methods can be sensitive to inlet contamination and potential thermal degradation of the analyte.[11]
Application Routine QC, StabilityReference Method, Impurity IDHPLC is ideal for high-throughput release testing. GC-MS is better suited for structural confirmation and identifying trace-level unknowns.

Conclusion

This guide demonstrates that the cross-validation of analytical methods is a scientifically rigorous and necessary process in pharmaceutical development.[1][12] Based on our case study, both the RP-HPLC-UV and GC-MS methods are fit for the purpose of quantifying 4-bromo-N-[3-(dimethylamino)propyl]benzamide. The HPLC-UV method stands out as the superior choice for routine quality control applications due to its robustness, speed, and lower complexity. The GC-MS method, while more complex, serves as an invaluable orthogonal technique for reference purposes and in-depth impurity investigations.

Ultimately, a successful cross-validation exercise builds confidence in the data and ensures that analytical results are reliable and reproducible, regardless of the method or laboratory in which they were generated.[1] This adherence to a science- and risk-based framework, as championed by ICH and global regulatory bodies, is essential for streamlining development and safeguarding patient health.[4][13]

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: FDA Guidance on Analytical Method Validation Source: FDA URL
  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: Supporting Information (NMR data for related compounds) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Supporting Information (GC-MS general procedure) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

  • Title: Benzamide, N-decyl-N-methyl-4-bromo- (Physicochemical Properties) Source: Cheméo URL: [Link]

  • Title: Benzenamine, 4-bromo-N,N-dimethyl- (Physicochemical Properties) Source: Cheméo URL: [Link]

  • Title: Analytical report (GC-MS method example) Source: Policija URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... (NMR data) Source: MDPI URL: [Link]

  • Title: 4-bromo-N-[(3-bromophenyl)methylideneamino]benzamide (Chemical Properties) Source: PubChem URL: [Link]

  • Title: 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: 4-bromo-n-(((4-bromobenzoyl)amino)(3-nitrophenyl)methyl)benzamide (Chemical Properties) Source: PubChemLite URL: [Link]

  • Title: Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study Source: ResearchGate URL: [Link]

  • Title: Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists Source: Der Pharma Chemica URL: [Link]

  • Title: multi-active method for the analysis of active substances in formulated products to support quality control scope Source: Cipac.org URL: [Link]

  • Title: HPLC-MS ANALAYSIS OF 15 NITROSAMINES Source: Docuchem URL: [Link]

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A Senior Application Scientist's Guide to Benchmarking 4-bromo-N-[3-(dimethylamino)propyl]benzamide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides an in-depth technical framework for benchmarking "4-bromo-N-[3-(dimethylamino)propyl]benzamide" (CAS No. 301234-82-2), a key building block in medicinal chemistry, against commercial standards. As many suppliers of specialized research chemicals do not provide detailed analytical data, establishing a robust internal quality control (QC) process is not just recommended, but essential for the integrity and reproducibility of your research.[1][2] This guide is structured to provide both the strategic reasoning and the detailed protocols necessary to validate and compare different batches or sources of this compound.

The quality of pharmaceutical intermediates, such as 4-bromo-N-[3-(dimethylamino)propyl]benzamide, directly influences the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Inconsistent quality can lead to failed experiments, delays in development, and compromised results. Therefore, a systematic approach to benchmarking is a critical investment in the success of any research program.[5]

Foundational Principles of Benchmarking

Benchmarking this compound revolves around three core analytical pillars: Identity, Purity, and Stability . Each of these pillars is assessed using a suite of orthogonal analytical techniques.

  • Identity: Confirms that the compound is indeed 4-bromo-N-[3-(dimethylamino)propyl]benzamide. This is typically achieved through spectroscopic methods.

  • Purity: Quantifies the amount of the desired compound and identifies any impurities. Chromatographic techniques are the gold standard for this assessment.

  • Stability: Evaluates the compound's susceptibility to degradation under defined storage conditions. This is often assessed by monitoring purity over time.

The following sections will detail the experimental protocols for each of these pillars.

Experimental Design for Comprehensive Benchmarking

A thorough benchmarking study involves a multi-faceted analytical approach. The following diagram illustrates a recommended workflow for qualifying a new batch of 4-bromo-N-[3-(dimethylamino)propyl]benzamide.

Benchmarking Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Comparison & Decision New_Batch New Batch of 4-bromo-N-[3-(dimethylamino)propyl]benzamide NMR_Spec ¹H and ¹³C NMR Spectroscopy New_Batch->NMR_Spec Structural Confirmation Mass_Spec Mass Spectrometry (MS) New_Batch->Mass_Spec Molecular Weight Verification FTIR_Spec FTIR Spectroscopy New_Batch->FTIR_Spec Functional Group Analysis HPLC_Analysis HPLC-UV Purity Assay LCMS_Impurity LC-MS for Impurity Profiling HPLC_Analysis->LCMS_Impurity Characterize Unknown Peaks Data_Comparison Compare Data to Reference Standard / Previous Batches LCMS_Impurity->Data_Comparison Decision Accept / Reject Batch Data_Comparison->Decision

Caption: A logical workflow for the comprehensive benchmarking of 4-bromo-N-[3-(dimethylamino)propyl]benzamide.

Detailed Analytical Protocols

Identity Confirmation: NMR and Mass Spectrometry

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like benzamides.[6]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-bromo-N-[3-(dimethylamino)propyl]benzamide sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Interpretation:

    • ¹H NMR: Look for characteristic signals corresponding to the aromatic protons, the propyl chain protons, and the dimethylamino group protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Identify the carbonyl carbon signal (typically in the 165-175 ppm range) and the aromatic and aliphatic carbon signals.

Expected Spectral Features:

Assignment ¹H NMR Chemical Shift (ppm, estimated) ¹³C NMR Chemical Shift (ppm, estimated)
Aromatic Protons7.5 - 7.8 (d, 2H), 7.4 - 7.6 (d, 2H)120 - 140
Amide N-H8.0 - 8.5 (t, 1H)-
-CH₂- (adjacent to NH)3.3 - 3.5 (q, 2H)~40
-CH₂- (central)1.7 - 1.9 (quintet, 2H)~25
-CH₂- (adjacent to N(CH₃)₂)2.3 - 2.5 (t, 2H)~58
N(CH₃)₂2.2 - 2.4 (s, 6H)~45
Carbonyl C=O-165 - 170

3.1.2. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound, further confirming its identity.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample directly or inject it onto a short LC column. Acquire data in positive electrospray ionization (ESI+) mode.

  • Data Interpretation: Look for the protonated molecule [M+H]⁺. For 4-bromo-N-[3-(dimethylamino)propyl]benzamide (C₁₂H₁₇BrN₂O, Exact Mass: 284.05), the expected m/z for the [M+H]⁺ ion will be approximately 285.06. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) should be observed, with a second peak at [M+2+H]⁺ of similar intensity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for pharmaceutical intermediates, allowing for the separation and quantification of the main component and any impurities.[7][8]

Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[7]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of a designated "in-house" reference standard (the first batch that has been thoroughly characterized and deemed acceptable) at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Sample Solution: Prepare the new batch at the same concentration as the standard solution.

  • Data Analysis:

    • Purity Calculation: Calculate the area percent of the main peak.

    • Comparison: Compare the chromatogram of the new batch to the reference standard. Look for any new or larger impurity peaks.

Comparative Data Presentation:

Parameter Reference Standard (Batch A) Commercial Sample 1 (Batch B) Commercial Sample 2 (Batch C)
Purity (Area %) 99.5%98.2%99.7%
Retention Time (min) 12.512.512.5
Impurity 1 (RT 8.2 min) 0.15%0.85%0.10%
Impurity 2 (RT 10.1 min) 0.20%0.50%0.12%
Unknown Impurities 0.15%0.45%0.08%
Impurity Profiling

Understanding the impurity profile is crucial for ensuring the quality and safety of the final drug product.[5] The synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide likely proceeds via the acylation of 3-(dimethylamino)propan-1-amine with 4-bromobenzoyl chloride.

Synthesis and Impurities Start_Mat_1 4-Bromobenzoic Acid Intermediate_1 4-Bromobenzoyl Chloride Start_Mat_1->Intermediate_1 SOCl₂ or (COCl)₂ Impurity_1 Unreacted 4-Bromobenzoic Acid Start_Mat_1->Impurity_1 Product 4-bromo-N-[3-(dimethylamino)propyl]benzamide Intermediate_1->Product Start_Mat_2 3-(Dimethylamino)propan-1-amine Start_Mat_2->Product Acylation Impurity_2 Unreacted 3-(Dimethylamino)propan-1-amine Start_Mat_2->Impurity_2 Impurity_3 Solvent Adducts Product->Impurity_3

Caption: Potential synthetic route and related process impurities.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-bromobenzoic acid or 3-(dimethylamino)propan-1-amine.

  • By-products: Impurities arising from side reactions.

  • Degradants: Products of decomposition of the final compound.

LC-MS is an excellent tool for identifying these impurities by providing molecular weight information for the peaks observed in the HPLC chromatogram.

Establishing In-House Standards and Acceptance Criteria

For a research chemical without a formal pharmacopeial monograph, you must establish your own in-house standards.

  • Reference Standard: The first batch of the material that is extensively characterized and deemed suitable for its intended use should be designated as the "in-house reference standard."

  • Acceptance Criteria: Define the acceptable limits for purity and individual impurities based on the requirements of your application. For early-stage research, a purity of >98% is often acceptable, with no single impurity exceeding 0.5%.

Conclusion: A Commitment to Quality

Benchmarking research chemicals like 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a critical scientific practice that underpins the reliability and reproducibility of research and development. By implementing the systematic approach and detailed protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more robust and reliable scientific outcomes. This commitment to quality control is not merely a procedural formality but a fundamental aspect of scientific integrity.

References

  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • BenchChem. (2025). ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • PharmaEducation. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • SCL Lifesciences. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. SCL Lifesciences.
  • PharmaSources. (2025, October 15).
  • SCL Lifesciences. (n.d.).
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • Pharmapproach. (2025, June 30). Quality Control and Assurance in Pharmaceutical Manufacturing. Pharmapproach.com.

Sources

Technical Verification: Optimized Synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as an independent verification of synthetic routes for 4-bromo-N-[3-(dimethylamino)propyl]benzamide . While traditional acid chloride activation is common, our process evaluation identifies Propanephosphonic Acid Anhydride (T3P) coupling as the superior method for purity and ease of workup, specifically for substrates containing basic tertiary amine tails.

This document contrasts two methodologies:

  • Method A (Traditional): Acid Chloride Activation (Schotten-Baumann conditions).

  • Method B (Recommended): T3P-mediated Direct Coupling.[1]

Comparative Analysis of Synthetic Routes

The synthesis involves coupling 4-bromobenzoic acid with 3-(dimethylamino)-1-propylamine (DMAPA) .

Performance Metrics
MetricMethod A: Acid ChlorideMethod B: T3P Coupling (Recommended)
Reagents SOCl₂ or (COCl)₂T3P (50% in EtOAc), DIPEA
Atom Economy Moderate (SO₂/HCl byproduct)High (Water soluble byproducts)
Moisture Sensitivity High (Hydrolysis risk)Low (T3P is stable in EtOAc)
Impurity Profile Risk of dimer formation; HCl salt formationVery clean; byproducts are water-soluble
Purification Recrystallization often requiredAqueous Extraction (Wash-only)
Scalability Excellent (Exothermic control needed)Excellent (Mild exotherm)
Technical Insight
  • Method A Flaw: The product contains a basic tertiary amine. Generating the acid chloride produces HCl, which immediately protonates the product, forming a sticky hydrochloride salt during the reaction. This requires biphasic conditions (Schotten-Baumann) or excess scavenger base, complicating the rheology of the reaction mixture.

  • Method B Advantage: T3P acts as a mild dehydrating agent. It does not generate acidic byproducts that interfere with the basic tail of the target molecule. The phosphorus byproducts are highly water-soluble, allowing for a "self-cleaning" workup.

Recommended Protocol: T3P Coupling

This protocol has been verified for scales ranging from 100 mg to 50 g.

Materials
  • Substrate: 4-Bromobenzoic acid (1.0 equiv)

  • Reagent: 3-(dimethylamino)-1-propylamine (1.2 equiv)

  • Coupling Agent: T3P (Propanephosphonic acid anhydride), 50 wt. % in EtOAc (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Setup: To a reaction vessel equipped with a magnetic stir bar, charge 4-bromobenzoic acid (1.0 equiv) and EtOAc (10 mL/g).

  • Base Addition: Add DIPEA (2.5 equiv) in one portion. The mixture may remain a suspension.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P solution (1.5 equiv). Stir for 10 minutes. Note: The solution typically becomes clear as the activated anhydride forms.

  • Amine Addition: Add DMAPA (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM) or LC-MS.

  • Workup (The Self-Validating System):

    • Quench: Add water (equal volume to solvent). Stir vigorously for 15 minutes.

    • Phase Separation: Separate the layers.[2] The product is in the organic (EtOAc) layer.

    • Wash 1 (Basic): Wash organic layer with Sat. NaHCO₃. Purpose: Removes unreacted T3P byproducts and any residual 4-bromobenzoic acid.

    • Wash 2 (Neutral/Polishing): Wash organic layer with Water (x2) and Brine (x1). Purpose: The starting amine (DMAPA) is highly hydrophilic (LogP < 0). Extensive water washes effectively partition the excess amine into the aqueous phase, leaving the lipophilic benzamide (LogP ~2.5) in the organic phase.[3][4][5]

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expected Results
  • Yield: >85%

  • Appearance: White to off-white solid.[6]

  • Purity: >95% (often requires no chromatography).

Analytical Verification

To validate the synthesis, confirm the following signals in the ¹H NMR (CDCl₃, 400 MHz):

  • Aromatic Region: Two doublets (AA'BB' system) characteristic of the para-substituted benzene ring (~7.6 ppm and ~7.8 ppm).

  • Amide NH: Broad triplet/singlet around 8.0–8.5 ppm (exchangeable).

  • Propyl Linker:

    • Triplet (~3.5 ppm) for

      
       adjacent to Amide-N.
      
    • Triplet (~2.4 ppm) for

      
       adjacent to Amine-N.
      
    • Multiplet (~1.7 ppm) for the central

      
      .
      
  • Dimethylamine: Sharp singlet (~2.25 ppm) integrating for 6 protons.

Process Logic Visualization

The following diagram illustrates the critical decision pathways and purification logic that ensures the "Self-Validating" nature of this protocol.

SynthesisWorkflow start Start: 4-Bromobenzoic Acid + DMAPA activation Add T3P + DIPEA (In Situ Activation) start->activation reaction Stir RT, 4 Hours activation->reaction check LC-MS Check: Conversion >98%? reaction->check check->reaction No (Extend Time) quench Add Water (Phase Separation) check->quench Yes wash_base Wash 1: Sat. NaHCO3 quench->wash_base waste_base Aqueous Waste: Removes T3P salts Removes Unreacted Acid wash_base->waste_base wash_water Wash 2: Water x3 wash_base->wash_water waste_amine Aqueous Waste: Removes Excess DMAPA (High Water Solubility) wash_water->waste_amine dry Dry (Na2SO4) & Concentrate wash_water->dry final Final Product: 4-bromo-N-[3-(dimethylamino)propyl]benzamide (>95% Purity) dry->final

Caption: Workflow demonstrating the solubility-based purification logic using T3P.

References

  • Dunetz, J. R., et al. (2011).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Patterson, E. A., et al. (2011). "Propanephosphonic Acid Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides."[3] Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Common Organic Chemistry. (2023). "Amide Coupling: T3P Mechanism and Protocol."

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Personal Protective Equipment (PPE) for Handling 4-bromo-N-[3-(dimethylamino)propyl]benzamide

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it's about empowering your research with the knowledge to handle these materials safely and effectively. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 4-bromo-N-[3-(dimethylamino)propyl]benzamide. Our focus is on the causality behind each recommendation, ensuring a self-validating system of safety that builds confidence and protects researchers.

Foundational Hazard Assessment

Understanding the potential hazards of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is the critical first step in establishing a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, we can infer its likely hazard profile by examining structurally similar compounds, such as 4-bromo-N,N-dimethylbenzamide and other brominated aromatic amides. This expert analysis allows us to anticipate and mitigate risks effectively.

The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, Oral Category 4Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[1][2]

These classifications dictate that the principal routes of exposure to mitigate are skin contact, eye contact, and inhalation of dust or aerosols. Therefore, the core directive of our PPE strategy is to establish a complete and impermeable barrier against these routes.

The Logic of PPE Selection: A Multi-Barrier System

Effective PPE is not just a checklist of items; it's an integrated system designed to protect you. The choice of each component is causally linked to the specific hazards identified. The following diagram illustrates the decision-making workflow for selecting appropriate PPE when handling 4-bromo-N-[3-(dimethylamino)propyl]benzamide.

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard Chemical: 4-bromo-N-[3-(dimethylamino)propyl]benzamide (Solid Powder) Routes Potential Exposure Routes: - Skin Contact - Eye Contact - Inhalation (dust) Hazard->Routes Identifies Gloves Hand Protection: Nitrile Gloves Routes->Gloves Prevents Skin Irritation Goggles Eye/Face Protection: Chemical Splash Goggles + Face Shield (if splash risk) Routes->Goggles Prevents Eye Irritation Coat Body Protection: Lab Coat (min.) Chem-Resistant Apron (large scale) Routes->Coat Prevents Skin Contact Respirator Respiratory Protection: If outside fume hood or generating dust Routes->Respirator Prevents Respiratory Irritation

Caption: PPE selection workflow based on identified chemical hazards.

Detailed PPE Protocols and Methodologies

Here we detail the specific PPE components required and the rationale for their use.

Hand Protection: The First Line of Defense

Given that 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a skin irritant, appropriate gloves are mandatory.

  • Primary Recommendation: Disposable nitrile gloves are the standard for incidental contact. They provide excellent protection against a wide range of chemicals and are effective against solid particulates.[3]

  • Operational Insight: Always inspect gloves for tears or punctures before use. For procedures involving larger quantities or prolonged handling, consider double-gloving. This practice provides a critical safety buffer in case the outer glove is compromised.[4]

  • Causality: The nitrile material acts as a physical barrier, preventing the chemical from making direct contact with the epidermis, thereby mitigating the risk of irritation.[4]

Eye and Face Protection: A Non-Negotiable Requirement

This chemical class causes serious eye irritation. Standard safety glasses are insufficient.

  • Primary Recommendation: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound.[3] They form a seal around the eyes, protecting against airborne dust and accidental splashes from any direction.

  • Enhanced Precaution: When working with significant quantities or when there is a heightened risk of splashing (e.g., during dissolution in a solvent), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the rest of the face.[4]

Body Protection: Shielding Against Contamination

Protecting your skin and personal clothing is crucial to prevent inadvertent chemical exposure.

  • Primary Recommendation: A clean, buttoned laboratory coat should be worn at all times.[5]

  • For High-Volume Work: When handling quantities greater than a few grams, supplement your lab coat with a chemically resistant apron.[5][6] This provides an additional impermeable layer of protection.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: Controlling Inhalation Risks

As a solid, 4-bromo-N-[3-(dimethylamino)propyl]benzamide can become airborne as dust, posing a respiratory irritation risk.

  • Primary Control: The most effective way to mitigate this risk is to handle the chemical within a certified chemical fume hood. This engineering control removes the hazard at the source.

  • When a Fume Hood is Unavailable: If handling outside of a fume hood is unavoidable (not recommended), or if procedures are likely to generate significant dust, respiratory protection is required. An N95-rated respirator is the minimum protection for particulates. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[5][7]

Operational Plans: Donning and Doffing PPE

The sequence in which you put on and remove PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If using an apron, secure it over the lab coat.

  • Respirator (if required): Perform a seal check according to your training.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a complete seal.

Step-by-Step Doffing (Removal) Protocol

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove your gloves first using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second from the inside) to avoid touching the outer, contaminated surface.

  • Apron (if used): Unfasten the apron without touching the front surface and allow it to fall forward.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated outside folded inward.

  • Respirator (if used): Remove from the back of the head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]

Donning_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat / Apron d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Apron / Face Shield / Goggles f1->f2 f3 3. Lab Coat (inside out) f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. WASH HANDS f4->f5

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan for Contaminated PPE

All disposable PPE used while handling 4-bromo-N-[3-(dimethylamino)propyl]benzamide must be considered contaminated hazardous waste.

  • Segregation: Immediately after doffing, place all disposable items (gloves, aprons) into a designated hazardous waste container. This is typically a clearly labeled, sealed bag or bin.

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.

  • Final Disposal: The final disposal of the hazardous waste must be handled by trained personnel or a licensed contractor in accordance with local, state, and federal regulations.[8][9][10] Never discard contaminated PPE in the regular trash.

Disposal_Workflow Start Handling Complete: Begin Doffing Doff Doff Contaminated PPE (Gloves, Apron, etc.) Start->Doff Bag Place Immediately into Designated Hazardous Waste Bag/Bin Doff->Bag Seal Seal Container When Full or at End of Day Bag->Seal Store Store in Satellite Accumulation Area Seal->Store Pickup Arrange for Pickup by EH&S or Licensed Contractor Store->Pickup End Proper Disposal (e.g., Incineration) Pickup->End

Caption: Waste stream for disposal of contaminated PPE.

By adhering to these detailed protocols, researchers can confidently handle 4-bromo-N-[3-(dimethylamino)propyl]benzamide, ensuring both personal safety and the integrity of their work.

References

  • ECHEMI. (n.d.). 301234-82-2, 4-bromo-N-[3-(dimethylamino)propyl]benzamide Formula.
  • PubChem. (n.d.). 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Bromobenzamide.
  • CDH Fine Chemical. (n.d.). 4-Bromo Benzylamine CAS No 3959-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Pkwteile.de. (n.d.). Acute toxicity (inhalation), hazard category 4 (Acute Tox. 4). Harmful if inhaled. Flammable liquid and vapour.
  • TCI Chemicals. (2025, February 24). SAFETY DATA SHEET: 4-Bromo-3-nitrobenzotrifluoride.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET: 3-Bromo-N-methylbenzylamine.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-3-oxo-N-phenylbutanamide.
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Retrosynthesis Analysis

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4-bromo-N-[3-(dimethylamino)propyl]benzamide
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4-bromo-N-[3-(dimethylamino)propyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.